molecular formula C11H14ClNO3 B2526628 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide CAS No. 2005501-35-7

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Cat. No.: B2526628
CAS No.: 2005501-35-7
M. Wt: 243.69
InChI Key: OVNGWUOHTOPTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.69. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-10-4-2-9(3-5-10)8-16-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNGWUOHTOPTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to O-(4-methoxybenzyl)-3-chloropropanohydroxamic Acid: Synthesis, Predicted Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive theoretical guide to the novel compound O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid. As of the date of this publication, this specific molecule has not been extensively reported in peer-reviewed literature. Therefore, the information presented herein regarding its synthesis, properties, and biological activities is based on established chemical principles, data from analogous compounds, and predictive models. This guide is intended for research and development professionals and should be used as a foundation for further experimental investigation.

Introduction: Unveiling a Novel Hydroxamic Acid Derivative

Hydroxamic acids are a versatile class of organic compounds characterized by the R-CO-N(OH)-R' functional group. Their remarkable ability to chelate metal ions has positioned them as crucial pharmacophores in a wide array of therapeutic agents, including metalloenzyme inhibitors.[1][2][3] The introduction of diverse substituents onto the hydroxamic acid scaffold allows for the fine-tuning of their physicochemical properties and biological activities.

This technical guide focuses on a novel, putative compound: O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid . This molecule integrates three key structural features:

  • The hydroxamic acid moiety , which is anticipated to be the primary site for metal chelation and potential biological activity.[4]

  • An O-(4-methoxybenzyl) group , a common structural motif in medicinal chemistry that can influence solubility, metabolic stability, and receptor interactions.

  • A 3-chloropropanoyl backbone , which introduces a reactive electrophilic site, potentially allowing for covalent interactions with biological targets or serving as a precursor for further chemical modifications.

This document will provide a detailed theoretical framework for the synthesis of this compound, predict its key physicochemical properties, and explore its potential biological activities and applications based on the known characteristics of its constituent functional groups.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The predicted properties for O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid are summarized in the table below. These values are estimated based on the properties of its precursors and related structures.[5][6][7]

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₄ClNO₃Based on the proposed chemical structure.
Molecular Weight ~243.68 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or viscous oilBased on the physical state of similar hydroxamic acid derivatives.[8]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)The presence of the aromatic ring and alkyl chain suggests limited aqueous solubility, while the polar functional groups would allow for solubility in organic solvents.
pKa ~8-9Typical pKa range for the N-OH proton of hydroxamic acids, indicating it is a weak acid.
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Estimated based on the contribution of the lipophilic 4-methoxybenzyl group and the more polar hydroxamic acid and chloroalkyl moieties.

Proposed Synthesis and Characterization

The most direct and logical synthetic route to O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid is the acylation of O-(4-methoxybenzyl)hydroxylamine with 3-chloropropionyl chloride. This is a standard method for the formation of hydroxamic acids.[9]

Proposed Synthetic Scheme

Synthesis_of_O-(4-methoxybenzyl)-3-chloropropanohydroxamic_acid hydroxylamine O-(4-methoxybenzyl)hydroxylamine product O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid hydroxylamine->product Base (e.g., Triethylamine or Pyridine) Anhydrous Solvent (e.g., DCM or THF) 0 °C to room temperature acyl_chloride 3-Chloropropionyl chloride acyl_chloride->product

Caption: Proposed synthesis of O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid.

Step-by-Step Experimental Protocol

Materials:

  • O-(4-methoxybenzyl)hydroxylamine (or its hydrochloride salt)

  • 3-Chloropropionyl chloride[10][11]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve O-(4-methoxybenzyl)hydroxylamine (1.0 equivalent) in anhydrous DCM. If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine and stir for 15-20 minutes to generate the free hydroxylamine in situ.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash sequentially with 1M HCl (if a basic work-up was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid.

Proposed Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectroscopic data are outlined below, based on the analysis of similar structures.[8][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic protons of the 4-methoxybenzyl group: two doublets in the range of δ 6.8-7.3 ppm.

    • Benzylic protons (-O-CH₂-Ar): a singlet around δ 4.8-5.0 ppm.

    • Methoxy protons (-OCH₃): a singlet around δ 3.8 ppm.

    • Methylene protons adjacent to the carbonyl group (-CH₂-CO): a triplet around δ 2.5-2.8 ppm.

    • Methylene protons adjacent to the chlorine atom (-CH₂-Cl): a triplet around δ 3.6-3.9 ppm.

    • N-OH proton: a broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR:

    • Carbonyl carbon (C=O): a signal in the range of δ 165-175 ppm.

    • Aromatic carbons: signals in the range of δ 114-160 ppm.

    • Benzylic carbon (-O-CH₂-Ar): a signal around δ 75-80 ppm.

    • Methoxy carbon (-OCH₃): a signal around δ 55 ppm.

    • Methylene carbons of the propyl chain: signals in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy:

  • N-OH stretch: A broad absorption band around 3100-3300 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption band around 1640-1680 cm⁻¹.

  • C-O stretch: An absorption band around 1030-1250 cm⁻¹.

  • C-Cl stretch: An absorption band around 600-800 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.

Potential Biological Activity and Mechanism of Action (Inferred)

While no specific biological data exists for this compound, its structural features suggest several potential areas of pharmacological interest.

Metal Chelation and Enzyme Inhibition

The hydroxamic acid moiety is a well-established bidentate chelator of various metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[3] Many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a zinc ion in their active site, which is crucial for their catalytic activity.[4] Therefore, O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid is a prime candidate for investigation as an inhibitor of these metalloenzymes.

Enzyme_Inhibition compound O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid active_site Active Site with Zn²⁺ compound->active_site Chelation of Zn²⁺ enzyme Metalloenzyme (e.g., MMP, HDAC) enzyme->active_site Contains inhibition Enzyme Inhibition active_site->inhibition

Caption: Inferred mechanism of metalloenzyme inhibition.

Antimicrobial and Anticancer Potential

Hydroxamic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][4][14] The ability of hydroxamates to inhibit bacterial enzymes or sequester essential metal ions like iron can lead to antibacterial and antifungal activity.[15] Furthermore, as HDAC inhibitors, hydroxamic acids can induce cell cycle arrest and apoptosis in cancer cells, making them valuable anticancer agents.[3] The presence of a chlorinated alkyl chain could also contribute to or modify this activity.[16]

Covalent Modification Potential

The 3-chloropropyl group is an electrophilic moiety that could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in proteins. This could lead to irreversible enzyme inhibition or modulation of protein function, offering a different mechanism of action compared to simple metal chelation.

Safety and Handling

Given the lack of specific toxicity data for the title compound, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

The starting materials for the proposed synthesis have known hazards:

  • 3-Chloropropionyl chloride: Corrosive and reacts with water. It is a lachrymator and should be handled with extreme caution.[10][11]

  • O-(4-methoxybenzyl)hydroxylamine: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[17]

The final product should be assumed to have similar or potentially greater toxicity until proven otherwise by appropriate toxicological studies.

Conclusion

O-(4-methoxybenzyl)-3-chloropropanohydroxamic acid represents a novel chemical entity with significant potential for applications in medicinal chemistry and drug development. This in-depth technical guide provides a solid theoretical foundation for its synthesis, purification, and characterization. The predicted physicochemical properties and inferred biological activities suggest that this compound is a promising candidate for investigation as a metalloenzyme inhibitor with potential anticancer and antimicrobial properties. Further experimental validation is required to confirm the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this intriguing molecule.

References

  • MySkinRecipes. N-(4-Methoxybenzyl)hydroxylamine. [Link]

  • Trinh, T. H., & Nguyen, T. N. M. (2024). SYNTHESIS, STRUCTURE AND BIOLOGICAL ACTIVITY OF HYDROXAMIC ACID COMPOUNDS ATTACHED TO HETEROCYCLIC FUROXAN FROM EUGENOL, THE MAIN COMPONENT OF OCUMUM SANCTUM L. OIL. Hong Duc University Journal of Science, E9, 48-56.
  • National Center for Biotechnology Information. (n.d.). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10909770, N-(4-Methoxybenzyl)hydroxylamine. Retrieved from [Link]

  • ResearchGate. O-Benzylhydroxylamine Hydrochloride.
  • Wikipedia. Hydroxamic acid. [Link]

  • Current Medicinal Chemistry. Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

  • Google Patents. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Bentham Science. Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]

  • JournalAgent. THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. [Link]

  • National Center for Biotechnology Information. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • ACS Publications. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • USP. Optimization of physicochemical properties is a strategy to improve drug-likeness associated with activity. [Link]

  • Pacific BioLabs. Physicochemical Properties. [Link]

  • MDPI. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. [Link]

  • PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. [Link]

  • United States Environmental Protection Agency. 4-Methoxybenzyl acetate Properties. [Link]

  • National Center for Biotechnology Information. (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide.
  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • PubMed. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Disambiguation

Status: Specialized Synthetic Intermediate (Non-Commercial Catalog Item) Primary Application: Precursor for N-alkoxy-β-lactams (Miller Cyclization) and N-hydroxyacrylamides (HDAC Inhibitors).

The "Missing" CAS Number

A direct Chemical Abstracts Service (CAS) registry search for 3-Chloro-N-(p-methoxybenzyloxy)propanamide reveals that this specific molecule is a transient synthetic intermediate rather than a stocked commodity chemical. It is rarely isolated for long-term storage due to its reactivity (cyclization potential).

Researchers searching for this compound are often actually looking for one of three things:

  • The Hydroxamate Intermediate (Target): The specific N-alkoxy derivative used to synthesize β-lactams.

  • The Aniline Analogue (Common Confusion): A commercially available intermediate for Cilostazol.

  • The Benzylamine Analogue: A protecting group variant.

Critical Disambiguation Table:

FeatureTarget Molecule Common Confusion A Common Confusion B
Name 3-Chloro-N-(p-methoxybenzyloxy)propanamide 3-Chloro-N-(4-methoxyphenyl)propanamide 3-Chloro-N-(4-methoxybenzyl)propanamide
Structure



Class O-Alkyl Hydroxamate Anilide Benzylamide
CAS No. Not Indexed / De Novo Synthesis19313-87-2 2364-76-3
Use β-Lactam / HDAC Inhibitor SynthesisCilostazol IntermediateAmide Protection

Core Synthesis Protocol (The Hydroxamate Route)

Since the target molecule is not commercially available, it must be synthesized de novo. The following protocol is adapted from the Miller group's methodology for N-hydroxy-β-lactam synthesis, ensuring high fidelity and safety.

Reaction Logic

The synthesis involves the acylation of O-(4-methoxybenzyl)hydroxylamine with 3-chloropropionyl chloride. The choice of base and temperature is critical to prevent premature cyclization to the β-lactam or elimination to the acrylamide.

Materials
  • Reagent A: 3-Chloropropionyl chloride [CAS: 625-36-5] (1.1 equiv)

  • Reagent B: O-(4-Methoxybenzyl)hydroxylamine hydrochloride [CAS: 10536-30-8] (1.0 equiv)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.2 equiv)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend O-(4-methoxybenzyl)hydroxylamine hydrochloride (10 mmol) in anhydrous DCM (50 mL).

  • Basification: Cool the suspension to 0°C. Add Triethylamine (22 mmol) dropwise. Stir for 15 minutes until the hydroxylamine is free-based and the solution clears.

  • Acylation: Add 3-Chloropropionyl chloride (11 mmol) dropwise over 20 minutes, maintaining the temperature at 0°C. Note: Exothermic reaction. Control rate to prevent runaway heating.

  • Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 2:1). The product (

    
    ) should appear as the starting material (
    
    
    
    ) disappears.
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica Gel 60). Elute with Hexane/EtOAc gradient.

    • Yield Expectation: 85-92%

    • Stability: Store at -20°C. The compound is prone to base-catalyzed cyclization.

Mechanistic Pathways & Applications

The utility of 3-Chloro-N-(p-methoxybenzyloxy)propanamide lies in its two divergent reaction pathways: Cyclization (to β-lactams) and Elimination (to Acrylamides).

Pathway Visualization

The following diagram illustrates the chemical fate of the intermediate.

ReactionPathways Start Reagents: 3-Chloropropionyl Cl + O-PMB-Hydroxylamine Intermediate INTERMEDIATE: 3-Chloro-N-(p-methoxybenzyloxy) propanamide Start->Intermediate Acylation (0°C, DCM) BetaLactam PRODUCT A: N-(p-methoxybenzyloxy) -2-azetidinone (Miller Cyclization) Intermediate->BetaLactam Base (K2CO3/Acetone) Cyclization Acrylamide PRODUCT B: N-(p-methoxybenzyloxy) acrylamide (Elimination) Intermediate->Acrylamide Strong Base / Heat Elimination (-HCl)

Figure 1: Divergent synthetic pathways for the 3-chloro-N-alkoxy intermediate.

Application 1: The Miller Cyclization (β-Lactam Synthesis)

This is the primary historical use of this intermediate.

  • Mechanism: Intramolecular nucleophilic substitution (

    
    ). The hydroxamate nitrogen attacks the 
    
    
    
    -carbon, displacing the chloride.
  • Conditions: Phase transfer catalysis (

    
    , TEBA, Acetone/Reflux) or basic conditions (
    
    
    
    , THF).
  • Relevance: Provides access to N-monobactams. The PMB group can be oxidatively removed (Ceric Ammonium Nitrate) to yield the free N-hydroxy-β-lactam or reduced to the N-H β-lactam.

Application 2: HDAC Inhibitor Precursors

Recent medicinal chemistry utilizes this intermediate to form N-(p-methoxybenzyloxy)acrylamide .

  • Mechanism: Elimination of HCl.

  • Relevance: The PMB-protected acrylamide is a "masked" hydroxamic acid. Upon deprotection, it yields the N-hydroxyacrylamide zinc-binding group (ZBG) common in Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat analogues).

Analytical Characterization Data (Simulated)

As this is a synthesized intermediate, you must validate its identity using NMR and MS.

TechniqueExpected Signal / DataStructural Assignment
1H NMR (CDCl3)

3.80 (s, 3H)
Methoxy group (-OCH3)

4.85 (s, 2H)
Benzylic protons (-OCH2-Ar)

2.65 (t, 2H)

-protons (-CH2-CO-)

3.75 (t, 2H)

-protons (-CH2-Cl)

8.90 (br s, 1H)
Amide NH
13C NMR ~168 ppmCarbonyl (C=O)
~78 ppmBenzylic Carbon
~40 ppm

-Carbon (C-Cl)
Mass Spec (ESI) [M+H]+ ~ 244.07Consistent with C11H14ClNO3

References

  • Miller, M. J.; Mattingly, P. G.; Morrison, M. A.; Kerwin, J. F. (1980). Synthesis of beta-lactams from substituted hydroxamic acids. Journal of the American Chemical Society, 102(23), 7026–7032. Link

  • ChemicalBook. (2024). 3-Chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2) Entry.[2][3][4] Link

  • Sigma-Aldrich. (2024). 3-Chloro-N-(4-methoxybenzyl)propanamide (CAS 2364-76-3) Entry. Link

  • Rajan, R., et al. (2012). Histone Deacetylase Inhibitors through Click Chemistry. PMC (NIH). Link

Sources

Technical Guide: Stability of the N-[(4-methoxyphenyl)methoxy] Amide Linkage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, chemical behavior, and manipulation of the


-[(4-methoxyphenyl)methoxy] amide  linkage.

In synthetic organic chemistry and medicinal chemistry, this moiety is best understood as an


-PMB (para-methoxybenzyl) protected hydroxamic acid . It serves as a critical orthogonal protecting group strategy, particularly in the development of histone deacetylase (HDAC) inhibitors, metalloproteinase inhibitors, and siderophore mimics.

Executive Summary & Structural Logic

The


-[(4-methoxyphenyl)methoxy] amide linkage consists of a hydroxamic acid core where the hydroxyl group is ether-protected by a para-methoxybenzyl (PMB) moiety.
  • Chemical Formula:

    
    
    
  • Primary Utility: It masks the potent metal-chelating ability of hydroxamic acids during synthetic intermediates.

  • Key Characteristic: The linkage exhibits "Safety-Catch" Orthogonality . The electron-rich PMB ring renders the

    
    -benzyl ether significantly more labile to acid and oxidation than a standard benzyl ether, allowing deprotection under mild conditions that preserve other sensitive functionalities (e.g., Boc, Fmoc, or esters).
    
Structural Analysis

The stability of this linkage is dictated by two competing electronic features:

  • The N–O Bond: Inherently weaker than N–C bonds (approx. 53 kcal/mol vs 73 kcal/mol), making it susceptible to single-electron transfer (SET) reduction.

  • The PMB Ether: The methoxy substituent at the para position of the benzyl ring acts as a strong

    
    -donor (+M effect). This stabilizes the benzylic carbocation intermediate during acidolysis and stabilizes the radical cation during oxidative cleavage.
    

Stability Matrix & Reactivity Profile

The following table summarizes the behavior of the linkage under standard synthetic conditions.

Condition TypeReagent ClassStability StatusChemical OutcomeMechanism
Acidic Dilute TFA (1-5%)Labile Cleavage to

-OH

via stabilized PMB cation
Acidic HCl / DioxaneLabile Cleavage to

-OH
Protonation of ether oxygen
Oxidative DDQ / CANLabile Cleavage to

-OH
SET oxidation to oxocarbenium
Basic LiOH / NaOHStable Intact LinkageAmide resonance resists hydrolysis
Reductive

/ Pd-C
Unstable Cleavage to Amide (

-H)
Hydrogenolysis of N-O bond
Reductive

(Samarium)
Unstable Cleavage to Amide (

-H)
SET reduction of N-O bond
Nucleophilic Alkyl Halides + BaseReactive

-Alkylation
The N-H proton is acidic (

~8-9)
Decision Logic for Researchers

Use the following logic flow to determine if this linkage is appropriate for your synthetic route.

StabilityLogic Start Proposed Reaction Condition Acid Acidic (TFA/HCl) Start->Acid Oxidative Oxidative (DDQ/CAN) Start->Oxidative Base Basic (LiOH/K2CO3) Start->Base Reductive Reductive (H2/SmI2) Start->Reductive Result_Deprotect TARGET: Hydroxamic Acid (Linkage Cleaved, N-OH formed) Acid->Result_Deprotect Cleaves PMB Oxidative->Result_Deprotect Cleaves PMB Result_Stable TARGET: Protected Intermediate (Linkage Intact) Base->Result_Stable Resistant Result_Destroy TARGET: Amide (N-O Bond Broken) Reductive->Result_Destroy Cleaves N-O Bond

Caption: Stability decision tree. Green indicates stability; Red indicates deprotection (PMB removal); Yellow indicates destruction of the hydroxamate backbone.

Detailed Cleavage Mechanisms & Protocols

To utilize this linkage effectively, one must distinguish between Deprotection (removing the PMB to reveal the hydroxamic acid) and N-O Cleavage (reducing the bond to form a simple amide).

A. Oxidative Deprotection (The Orthogonal Route)

This is the preferred method when the molecule contains acid-sensitive groups (like Boc or acetals). The electron-rich PMB group allows selective cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

Mechanism:

  • Formation of a Charge-Transfer (CT) complex between the electron-rich PMB aromatic ring and electron-deficient DDQ.[1]

  • Single Electron Transfer (SET) generates a radical cation on the PMB ether.

  • Nucleophilic attack by water forms a hemiacetal, which collapses to release

    
    -methoxybenzaldehyde and the free hydroxamic acid.
    

Protocol 1: DDQ-Mediated Cleavage

  • Preparation: Dissolve the

    
    -[(4-methoxyphenyl)methoxy] amide substrate (1.0 equiv) in a mixture of 
    
    
    
    (18:1 v/v). Note: Water is essential for the hydrolysis step.[1]
  • Addition: Add DDQ (1.5 equiv) in a single portion at

    
    .
    
  • Reaction: Stir at

    
     to Room Temperature for 1–4 hours. The mixture will turn deep green/brown (CT complex) and then precipitate the hydroquinone.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    . Wash organics with
    
    
    (to remove excess oxidant) and brine.
  • Validation: Monitor disappearance of the PMB singlet (~3.8 ppm) in

    
    -NMR.
    
B. Acidolytic Deprotection

Standard method for final-step global deprotection.

Protocol 2: TFA Acidolysis

  • Cocktail: Prepare a solution of

    
     in 
    
    
    
    (v/v). Optional: Add 2% triisopropylsilane (TIPS) as a cation scavenger to prevent re-alkylation of the hydroxamate oxygen.
  • Reaction: Treat the substrate at

    
     for 30 minutes, then warm to RT.
    
  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene/DCM to remove residual TFA.

C. Reductive N–O Bond Cleavage (The "Destructive" Route)

If the goal is to convert the hydroxamate derivative back to a primary/secondary amide, the N–O bond must be severed.

Protocol 3: SmI2 (Kagan's Reagent) Reduction

  • Reagent: Prepare or purchase

    
     in THF.
    
  • Reaction: Add

    
     (2.5 equiv) to the substrate in dry THF at RT under Argon.
    
  • Observation: The deep blue color of

    
     will fade to yellow/white as it oxidizes to Sm(III).
    
  • Outcome: Yields

    
     (The oxygen is removed entirely).
    

Visualizing the Oxidative Cleavage Pathway

The following diagram illustrates the mechanistic pathway for DDQ deprotection, highlighting the role of the methoxy group in stabilizing the intermediate.

DDQMechanism Substrate N-PMB-O-Amide (Electron Rich) CT_Complex Charge-Transfer Complex [Substrate : DDQ] Substrate->CT_Complex + DDQ RadicalCat Radical Cation (Stabilized by p-OMe) CT_Complex->RadicalCat SET Oxidation Oxocarbenium Oxocarbenium Ion RadicalCat->Oxocarbenium - H• (to DDQ) Hemiacetal Hemiacetal Intermediate (+ H2O) Oxocarbenium->Hemiacetal + H2O Products Free Hydroxamic Acid (N-OH) + p-Methoxybenzaldehyde Hemiacetal->Products Collapse

Caption: Mechanistic pathway of DDQ oxidative cleavage. The p-methoxy group is essential for stabilizing the radical cation intermediate.

References

  • Ruthenium(II)-catalyzed reductive N–O bond cleavage. Source: Organic Chemistry Frontiers (RSC). Context: Describes the catalytic rupture of the N-O bond in N-alkoxy amides.

  • PMB Protecting Group | Chem-Station. Source: Chem-Station. Context: Comprehensive overview of PMB ether stability, including DDQ and acid lability.

  • Methods for Hydroxamic Acid Synthesis. Source: National Institutes of Health (PMC). Context: Details the use of O-PMB protected hydroxylamine in the synthesis of HDAC inhibitors and subsequent deprotection strategies.

  • DDQ/CAN Oxidation Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable. Context: Mechanism and green chemistry considerations for oxidative cleavage of PMB ethers.

  • Cathodic N–O Bond Cleavage of N-Alkoxy Amide. Source: J-STAGE / Chem. Lett. Context: Electrochemical methods for cleaving the N-O bond, relevant for stability analysis against reduction.

Sources

Solubility data for 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Foreword: Navigating the Pre-formulation Landscape

In the realm of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical early-stage hurdles is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of bioavailability and developability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility of a novel N-alkoxy amide, 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide. While specific experimental solubility data for this compound is not publicly available, this document serves as a robust framework for researchers to generate and interpret such critical data. We will delve into the rationale behind experimental design, present detailed protocols, and discuss the interpretation of results within the context of pharmaceutical sciences.

Compound Overview: 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Structure and Physicochemical Properties

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide belongs to the class of N-alkoxy amides, a functional group of increasing interest in medicinal chemistry. The presence of both a chloroalkane moiety and a methoxy-substituted aromatic ring suggests a molecule with a moderate degree of lipophilicity.

A related compound, 3-chloro-N-(4-methoxyphenyl)propanamide, has a reported melting point of 126-128 °C[1]. While not the exact molecule of interest, this information suggests that our target compound is likely a solid at room temperature. The predicted LogP value for the related compound is 2.33560, indicating a preference for lipid environments over aqueous ones[1]. These preliminary data points are crucial in designing our solubility assessment strategy, guiding the selection of appropriate solvents and analytical techniques.

Table 1: Physicochemical Properties of the Related Compound, 3-Chloro-N-(4-methoxyphenyl)propanamide

PropertyValueSource
Molecular FormulaC10H12ClNO2[1][2][3]
Molecular Weight213.66 g/mol [1][2]
Melting Point126-128 °C[1]
Predicted LogP2.33560[1]
IUPAC Name3-chloro-N-(4-methoxyphenyl)propanamide[2]
CAS Number19313-87-2[1][3]

Strategic Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is not a single value but rather a profile that is dependent on the solvent system, temperature, and pH. Our experimental design will, therefore, encompass a range of conditions to build a comprehensive understanding of the molecule's behavior.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow of our proposed solubility study.

G A Compound Acquisition & Purity Assessment (≥98%) B Solvent Selection (Aqueous & Organic) A->B C Analytical Method Development (e.g., HPLC-UV) B->C D Equilibrium Solubility Assay (Shake-Flask Method) C->D G Sample Analysis & Quantification D->G E pH-Dependent Solubility Profile E->G F Kinetic Solubility Assessment F->G H Data Compilation & Interpretation G->H I Comprehensive Solubility Report H->I

Caption: A structured workflow for determining the solubility profile of a novel compound.

Detailed Experimental Protocols

3.1. Analytical Method Development: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is a robust and widely used technique for the quantification of small molecules. Given the aromatic nature of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide, it is expected to have a strong UV chromophore, making this an ideal analytical method.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) will be employed to ensure good peak shape and resolution. A typical starting gradient would be 5% to 95% B over 15 minutes.

  • UV Detection Wavelength: A UV scan of the compound in the mobile phase will be performed to determine the wavelength of maximum absorbance (λmax), which will be used for quantification.

  • Calibration Curve: A series of standard solutions of the compound of known concentrations will be prepared and injected to generate a calibration curve. This is essential for accurate quantification of the compound in the solubility samples.

3.2. Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (as per OECD Guideline 105) is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a defined temperature.

Step-by-Step Protocol:

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested. This includes:

    • Water (pH 7.4 buffer)

    • 0.1 N HCl (simulated gastric fluid)

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Ethanol

    • Propylene glycol

    • Dimethyl sulfoxide (DMSO)

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: The concentration of the compound in the clear supernatant is determined using the pre-validated HPLC method.

Illustrative Data Presentation

The following table presents a hypothetical solubility profile for 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide, demonstrating how the experimental data would be structured.

Table 2: Illustrative Solubility Data for 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water (pH 7.0)25< 0.01< 46.8
0.1 N HCl250.05234
PBS (pH 7.4)25< 0.01< 46.8
Ethanol2515.271,136
Propylene Glycol255.827,144
DMSO25> 100> 468,000
PBS (pH 7.4)370.01570.2

Interpretation and Implications for Drug Development

The illustrative data in Table 2 suggests that 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is a poorly soluble compound in aqueous media, which is a common challenge in drug development. The low aqueous solubility would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, assuming it has reasonable permeability.

Key Insights from the Hypothetical Data:

  • Poor Aqueous Solubility: The very low solubility in water and PBS at physiological pH indicates that oral absorption may be limited by the dissolution rate.

  • pH-Dependent Solubility: The slightly higher solubility in acidic conditions (0.1 N HCl) might suggest a weakly basic nature of the molecule, although this would need to be confirmed with a full pH-solubility profile.

  • High Organic Solubility: The high solubility in organic solvents like ethanol and DMSO is typical for lipophilic compounds and provides opportunities for formulation strategies, such as the development of lipid-based or co-solvent formulations.

Logical Relationship of Physicochemical Properties to Formulation Strategy

G A Physicochemical Property: Low Aqueous Solubility C Implication: Potential for Low Oral Bioavailability A->C B Physicochemical Property: High Organic Solvent Solubility F Formulation Strategy: Lipid-Based Formulations (e.g., SEDDS) B->F G Formulation Strategy: Co-solvent Systems for Liquid Formulations B->G D Formulation Strategy: Particle Size Reduction (Micronization) C->D E Formulation Strategy: Amorphous Solid Dispersions C->E

Caption: The relationship between key physicochemical properties and potential formulation strategies.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide. While a lack of public data necessitates a hypothetical framework, the principles and protocols described herein are universally applicable for the characterization of novel chemical entities. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical prerequisite for successful drug development, informing everything from lead optimization to the design of effective and bioavailable drug products. The next steps in the characterization of this molecule would involve executing these protocols, followed by an assessment of its solid-state properties (polymorphism) and chemical stability, further building the foundation for its progression as a potential therapeutic candidate.

References

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Chemspace. 3-chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • Chemsrc. 3-Chloro-N-(4-methoxy-phenyl)-propionamide. [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

Sources

Literature review on N-substituted 3-chloropropanamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the synthesis, reactivity, and pharmaceutical application of N-substituted 3-chloropropanamides . It is designed for organic chemists and drug development scientists, prioritizing mechanistic insight and experimental reproducibility.

Synthesis, Cyclization Kinetics, and Pharmaceutical Applications[1]

Executive Summary

N-substituted 3-chloropropanamides are versatile electrophilic intermediates in organic synthesis. Their dual functionality—possessing both an amide moiety and a


-alkyl chloride—makes them critical precursors for 

-lactams (2-azetidinones)
, acrylamides , and fused heterocycles like thiazolines and oxazolines .

In medicinal chemistry, this scaffold is exemplified by Beclamide (N-benzyl-3-chloropropanamide), an anticonvulsant agent. Furthermore, these intermediates are pivotal in "Staudinger-like" cyclizations and intramolecular nucleophilic substitutions (


) to generate strained four-membered rings essential for antibiotic scaffolds.

Chemical Identity & Structural Logic

The core structure consists of a propionic acid backbone chlorinated at the 3-position and amidated at the 1-position.

  • Electrophilic Sites: The C3 carbon (bearing chlorine) is a primary electrophile, susceptible to nucleophilic attack.

  • Acidic Protons: The amide nitrogen proton (

    
    ) is the most acidic (
    
    
    
    ), followed by the
    
    
    -protons at C2.
  • Reactivity Nexus: The competition between intramolecular cyclization (to

    
    -lactam) and elimination  (to acrylamide) is the defining challenge in working with this scaffold.
    

Synthetic Methodologies

Method A: Acylation of Amines (Standard Protocol)

The most robust method involves the nucleophilic acyl substitution of 3-chloropropanoyl chloride with a primary or secondary amine.

Reagents: 3-Chloropropanoyl chloride, Amine (


), Base (

or

), Solvent (DCM or THF).

Protocol:

  • Preparation: Dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 3-chloropropanoyl chloride (1.05 equiv) dropwise. Critical: Exothermic reaction; maintain temperature <5°C to prevent elimination to acryloyl chloride.

  • Workup: Stir at room temperature for 2–4 hours. Wash with 1N HCl (to remove unreacted amine), then saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Method B: In-Situ Activation (Acid Precursor)

For sensitive substrates, generate the acid chloride in situ from 3-chloropropionic acid using thionyl chloride (


) or oxalyl chloride.

Expert Insight: Avoid using excess base or elevated temperatures during the acylation step. High pH and heat promote the


 elimination of HCl, yielding the acrylamide  byproduct (

) instead of the desired chloropropanamide.

Mechanism & Reactivity: The Cyclization vs. Elimination Competition

The transformation of N-substituted 3-chloropropanamides is governed by the base used and the solvent polarity.

Pathway 1: Intramolecular Cyclization (2-Azetidinone Formation)

Under phase-transfer catalysis (PTC) or using specific bases (e.g., NaH, t-BuOK), the amide nitrogen is deprotonated. The resulting anion attacks C3, displacing chloride to form the


-lactam ring.
Pathway 2: Elimination (Acrylamide Formation)

Strong, bulky bases or high temperatures favor the removal of a proton from C2 (alpha position), triggering elimination of chloride to form the


-unsaturated amide (acrylamide).
Visualization: Synthesis & Competitive Pathways

The following diagram illustrates the synthesis of the intermediate and its divergent reactivity.

G cluster_0 Divergent Reactivity Start 3-Chloropropanoyl Chloride Inter N-Substituted 3-Chloropropanamide Start->Inter DCM, Et3N, 0°C (Acylation) Amine Amine (R-NH2) Amine->Inter Lactam 2-Azetidinone (Beta-Lactam) Inter->Lactam Base (NaH/PTC) Intramolecular SN2 Acryl Acrylamide (Elimination Product) Inter->Acryl Strong Base/Heat E2 Elimination

Caption: Synthesis of N-substituted 3-chloropropanamides and the competition between cyclization and elimination.

Case Study: Beclamide (Anticonvulsant)[4]

Target: 3-Chloro-N-(phenylmethyl)propanamide.[1][2] Therapeutic Class: CNS Depressant / Anticonvulsant.

Synthesis Workflow
  • Reactants: Benzylamine + 3-Chloropropanoyl chloride.

  • Conditions: Schotten-Baumann conditions (aqueous base) or anhydrous DCM/Et3N.

  • Yield: Typically 85–92%.

  • Properties: White crystalline solid, MP 92–94°C.

Mechanism of Action: Beclamide acts as a prodrug or active alkylator. While its precise receptor target is historically debated, its metabolic stability allows it to penetrate the CNS. The 3-chloro group is essential; it provides lipophilicity and potential for irreversible covalent bonding to receptor sites via alkylation.

Experimental Data Summary

The following table summarizes yields for various N-substituted derivatives synthesized via the acyl chloride method (Method A).

R-Group (Amine)Product (Amide)Yield (%)MP (°C)Primary Application
Benzyl N-Benzyl-3-chloropropanamide (Beclamide)92%94Anticonvulsant drug
Phenyl 3-Chloro-N-phenylpropanamide88%112Heterocycle precursor
4-Chlorophenyl 3-Chloro-N-(4-chlorophenyl)propanamide85%128Antibacterial research
p-Anisyl 3-Chloro-N-(4-methoxyphenyl)propanamide81%118

-lactam synthesis
Cyclohexyl 3-Chloro-N-cyclohexylpropanamide78%85Polymer intermediate

Advanced Reactivity: Heterocycle Formation

Beyond


-lactams, these intermediates react with binucleophiles. For instance, reaction with 2-aminothiophenol  yields benzothiazolines.

Heterocycle Amide N-Substituted 3-Chloropropanamide Inter2 S-Alkylation Intermediate Amide->Inter2 S-Attack (Fast) BiNuc 2-Aminothiophenol BiNuc->Inter2 Cyclic Fused Benzothiazapine or Thiazoline Deriv. Inter2->Cyclic Cyclodehydration (-H2O)

Caption: Reaction of 3-chloropropanamides with binucleophiles to form fused heterocyclic systems.

References

  • Grabkowska-Drużyc, M. (2015). 3-Chloropropionyl Chloride. Encyclopedia of Reagents for Organic Synthesis. Link

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477. Link

  • Kushner, S., et al. (1951). Experimental Anticonvulsants. The Synthesis of N-Benzyl-3-chloropropanamide (Beclamide). Journal of Organic Chemistry, 16, 1283.[2] Link

  • Cai, S., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Link

  • TargetMol. (n.d.). Beclamide: Chemical Properties and Biological Activity. TargetMol Compound Library. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Methoxybenzyloxy)-3-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyloxy)-3-chloropropanamide, a valuable intermediate in organic synthesis and drug discovery. The protocol details the acylation of O-(4-methoxybenzyl)hydroxylamine with 3-chloropropionyl chloride, offering insights into the reaction mechanism, experimental setup, safety precautions, and product characterization.

Introduction

The synthesis of N-alkoxyamides is a cornerstone in medicinal chemistry and organic synthesis due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. The target molecule, N-(4-methoxybenzyloxy)-3-chloropropanamide, incorporates a reactive chloropropyl group, making it a suitable precursor for further functionalization, and a stable 4-methoxybenzyl (PMB) protecting group on the nitrogen-bound oxygen. This application note provides a robust and reproducible protocol for its synthesis, intended for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to ensure both scientific integrity and successful execution.

Reaction Principle and Mechanism

The core of this protocol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of O-(4-methoxybenzyl)hydroxylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion and the inductive effect of both the chlorine and oxygen atoms, which increases the electrophilicity of the carbonyl carbon.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting hydroxylamine and driving the reaction to completion.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplierNotes
3-Chloropropionyl chloride≥98%e.g., Sigma-Aldrich, VWRHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
O-(4-Methoxybenzyl)hydroxylamine hydrochloride≥97%e.g., Sigma-Aldrich, Combi-BlocksThe hydrochloride salt is more stable and easier to handle than the free base.
Triethylamine (TEA) or PyridineAnhydrous, ≥99.5%e.g., Sigma-Aldrich, Acros OrganicsActs as an HCl scavenger. Pyridine can also catalyze the reaction.
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%e.g., Fisher Scientific, J.T.BakerReaction solvent. Must be dry to prevent hydrolysis of the acyl chloride.
Hydrochloric acid (HCl)1 M aqueous solutionFor work-up.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor work-up.
Brine (saturated NaCl solution)For work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)For drying the organic phase.
Silica gel60 Å, 230-400 meshFor column chromatography.
TLC platesSilica gel 60 F₂₅₄For reaction monitoring.
Deuterated chloroform (CDCl₃)For NMR analysis.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) chamber and UV lamp

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).

Experimental Protocol

This protocol is based on established procedures for the acylation of O-substituted hydroxylamines.[1][2]

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add O-(4-methoxybenzyl)hydroxylamine hydrochloride (1.0 eq, e.g., 5.0 g).

  • Add anhydrous dichloromethane (CH₂Cl₂) (e.g., 40 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension while stirring. The triethylamine will neutralize the hydrochloride salt to generate the free hydroxylamine in situ and will also act as the HCl scavenger during the acylation. Stir for 15-20 minutes at 0 °C.

Step 2: Acylation
  • In a separate dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous CH₂Cl₂ (e.g., 10 mL).

  • Add the solution of 3-chloropropionyl chloride dropwise to the stirred hydroxylamine solution at 0 °C over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (O-(4-methoxybenzyl)hydroxylamine), the co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the TLC plate using a suitable eluent system, such as ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting hydroxylamine spot has been consumed and a new, typically less polar, product spot is observed.

Step 4: Work-up and Extraction
  • Once the reaction is complete, quench the reaction by slowly adding 1 M aqueous HCl (e.g., 30 mL) to the reaction mixture in a separatory funnel. This will protonate any remaining triethylamine.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any remaining acidic impurities.

    • Brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.[4]

  • Pack a column with silica gel using a slurry method with a non-polar eluent (e.g., hexanes).

  • Load the crude product onto the column (dry loading is recommended for better separation).

  • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-methoxybenzyloxy)-3-chloropropanamide as a solid or oil.

Data Analysis and Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (CDCl₃)Expect characteristic peaks for the aromatic protons of the 4-methoxybenzyl group (around 6.8-7.3 ppm), the benzylic methylene protons (~4.8-5.0 ppm), the methoxy group protons (~3.8 ppm), and the two methylene groups of the chloropropyl chain (triplets, ~2.8 and ~3.7 ppm). The N-H proton will appear as a broad singlet.[5][6]
¹³C NMR (CDCl₃)Expect signals for the carbonyl carbon (~170 ppm), the aromatic carbons, the benzylic carbon, the methoxy carbon, and the two aliphatic carbons of the chloropropyl chain.[7][8]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M]+ or the protonated molecule [M+H]+. Common fragmentation patterns for amides include cleavage of the N-CO bond.[9][10][11]
Appearance Typically a white to off-white solid or a viscous oil.

Safety and Handling

  • 3-Chloropropionyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[12] It should be handled in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • O-(4-methoxybenzyl)hydroxylamine hydrochloride may cause skin and eye irritation.[1][13][14]

  • The reaction is exothermic and should be cooled in an ice bath during the addition of the acyl chloride.

  • The work-up procedure involves the use of acidic and basic solutions, which should be handled with care.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction; wet reagents or solvent.Ensure all glassware is dry and use anhydrous solvents. Check the quality of the reagents. Extend the reaction time or gently warm the reaction mixture.
Multiple spots on TLC after reaction Side reactions; incomplete reaction.Optimize reaction conditions (temperature, reaction time). Purify carefully by column chromatography.
Difficulty in purification Product and impurities have similar polarity.Try different solvent systems for column chromatography. Consider recrystallization if the product is a solid.

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of N-(4-methoxybenzyloxy)-3-chloropropanamide.

Experimental Workflow

Workflow start Start setup Reaction Setup: - O-(4-methoxybenzyl)hydroxylamine HCl - Anhydrous CH₂Cl₂ - Cool to 0 °C - Add Triethylamine start->setup acylation Acylation: - Dropwise addition of 3-chloropropionyl chloride solution - Stir at 0 °C to RT setup->acylation monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) acylation->monitoring workup Work-up & Extraction: - Quench with 1 M HCl - Wash with NaHCO₃ and Brine - Dry and Concentrate monitoring->workup Reaction Complete purification Purification: - Flash Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • George, M.; Snyder, S. L.; Terech, P.; Glinka, C. J.; Weiss, R. G. N-alkyl perfluoroalkanamides as low molecular-mass organogelators. J. Am. Chem. Soc.2003, 125 (34), 10275–10283.
  • Safety data for O-(4-methoxybenzyl)hydroxylamine hydrochloride. (Generic search based on similar compounds)[1][13][14]

  • Levin, M. D. et al. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. Organic Syntheses2023 , 100, 113-135.[1]

  • George, M.; Snyder, S. L.; Terech, P.; Glinka, C. J.; Weiss, R. G. Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate2020 .[9]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][3]

  • Albrecht, S.; Defoin, A.; Tarnus, C. A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis2006 , 1635-1638.[15]

  • University of Arizona. Mass Spectrometry - Examples. [Link][16]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.[17]

  • Pereira, D. G.; de Souza, R. O. M. A. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances2018 , 8, 17871-17879.[10]

  • Previero, A.; Barry, L.-G.; Coletti-Previero, M.-A. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein J. Org. Chem.2015 , 11, 558–576.[18]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][7]

  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS?. [Link][11]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE Data Sheet. [Link][12]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectral date of compounds. [Link][5]

  • ResearchGate. O-Benzylhydroxylamine Hydrochloride. [Link][19]

  • Betz, R. et al. 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E2011 , 67, o2868.[20]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link][6]

  • Bhaloo, S. I.; Akhtar, K.; Khan, K. M. Methods for Hydroxamic Acid Synthesis. Curr. Org. Chem.2017 , 21, 1344-1368.[2]

  • U.S. Patent 20030176703A1, Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide, issued September 18, 2003.[21]

Sources

Application Note: Scalable Synthesis of N-(4-methoxybenzyloxy)-2-azetidinone

Author: BenchChem Technical Support Team. Date: February 2026


-Lactams

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-methoxybenzyloxy)-2-azetidinone (PMB-protected N-hydroxy-


-lactam). Unlike the classic Miller hydroxamate synthesis which utilizes Mitsunobu conditions on 

-hydroxy precursors, this route employs a cost-effective base-mediated alkylative cyclization of 3-chloropropanamides.

This specific scaffold is a critical intermediate in the development of monobactam antibiotics (e.g., aztreonam analogs) and


-lactamase inhibitors. The N-alkoxy group activates the ring for nucleophilic opening while serving as a protected form of the N-hydroxy functionality.
Key Advantages of This Protocol
  • Atom Economy: Avoids the generation of triphenylphosphine oxide (TPPO) waste associated with Mitsunobu routes.

  • Scalability: Uses inexpensive inorganic bases (

    
    ) rather than sensitive azo-dicarboxylates.
    
  • Selectivity: Optimized conditions minimize the competing elimination reaction that forms acrylamides.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Hydroxamate Approach," where the N-O bond is established prior to ring closure. The critical challenge is balancing the nucleophilicity of the hydroxamate nitrogen against the acidity of the


-protons to favor cyclization (4-exo-tet) over elimination (

).

Retrosynthesis Target N-(4-methoxybenzyloxy)-2-azetidinone (Target) Precursor N-(4-methoxybenzyloxy)-3-chloropropanamide (Acyclic Precursor) Target->Precursor C-N Bond Formation (Cyclization) Materials 3-Chloropropionyl Chloride + O-(4-Methoxybenzyl)hydroxylamine Precursor->Materials N-Acylation

Figure 1: Retrosynthetic disconnection showing the assembly of the acyclic precursor followed by ring closure.

Experimental Protocols

Stage 1: Synthesis of N-(4-methoxybenzyloxy)-3-chloropropanamide

This step involves the N-acylation of O-(4-methoxybenzyl)hydroxylamine. A biphasic system is recommended to suppress di-acylation.

Reagents:

  • O-(4-Methoxybenzyl)hydroxylamine (

    
    ) [CAS: 52272-35-8]
    
  • 3-Chloropropionyl chloride [CAS: 625-36-5]

  • Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) / Water

Protocol:

  • Preparation: Dissolve

    
     (1.0 equiv) in DCM (0.5 M concentration). Add an equal volume of saturated aqueous 
    
    
    
    .
  • Acylation: Cool the biphasic mixture to 0°C with vigorous stirring.

  • Addition: Add 3-chloropropionyl chloride (1.1 equiv) dropwise over 30 minutes. Note: Maintain temperature < 5°C to prevent elimination to acryloyl chloride.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of amine.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOAc/Hexanes if necessary, though the crude is often sufficiently pure (>95%).
    
Stage 2: Cyclization to N-(4-methoxybenzyloxy)-2-azetidinone

This is the critical step. The N-H proton of a hydroxamate (


) is significantly more acidic than a standard amide (

). This allows the use of mild carbonate bases, which reduces the risk of elimination.

Reagents:

  • Precursor from Stage 1

  • Potassium Carbonate (

    
    ), anhydrous, pulverized (2.0 equiv)
    
  • Acetone (Reagent Grade, dried over molecular sieves)

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI, 0.1 equiv) – accelerates reaction via Finkelstein exchange.

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the chloro-amide precursor (1.0 equiv) in anhydrous Acetone (0.1 M).

  • Base Addition: Add pulverized

    
     (2.0 equiv) and TBAI (0.1 equiv).
    
  • Reaction: Heat to reflux (approx. 56°C) with vigorous stirring.

    • Reaction Time: Typically 12–24 hours.

    • Monitoring: TLC should show conversion of the slower-moving amide to the faster-moving

      
      -lactam.
      
  • Filtration: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Rinse the pad with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Data Summary Table:

ParameterStage 1 (Acylation)Stage 2 (Cyclization)
Limiting Reagent Hydroxylamine deriv.Chloro-amide precursor
Solvent System DCM / Sat.

Anhydrous Acetone
Temperature 0°C

RT
Reflux (~56°C)
Time 2-3 Hours12-24 Hours
Typical Yield 90-95%75-85%
Key Byproduct Di-acylated speciesAcrylamide (Elimination)

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the "Hydroxamate Effect." The electronegative oxygen atom attached to the nitrogen lowers the


 of the N-H bond, making it accessible to weak bases like carbonate.
Pathway Competition: Cyclization vs. Elimination

The chloro-amide can undergo two competing pathways:

  • Path A (Desired): Intramolecular nucleophilic substitution (

    
    ) to form the 4-membered ring.
    
  • Path B (Undesired): Intermolecular elimination (

    
    ) to form the 
    
    
    
    -unsaturated acrylamide.

Mechanism Start N-Alkoxy-3-chloropropanamide Anion N-Anion Intermediate (Stabilized by PMB-O) Start->Anion Base (K2CO3) Deprotonation Product 2-Azetidinone (Cyclization) Anion->Product Path A: SN2 (Kinetic Control) Byproduct Acrylamide (Elimination) Anion->Byproduct Path B: Elimination (Thermodynamic)

Figure 2: Mechanistic bifurcation. Path A is favored by using polar aprotic solvents (Acetone, DMF) and avoiding strong, bulky bases that promote elimination.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Base particle size too largeUse pulverized/micronized

or switch to

(higher solubility).
High Acrylamide Temperature too highReduce temperature to RT; switch solvent to DMF (slower but cleaner).
Hydrolysis Wet solventEnsure acetone is dried over 3Å molecular sieves.
Slow Reaction Poor leaving group activityAdd 10 mol% NaI or TBAI to form the more reactive iodo-intermediate in situ.

References

  • Miller, M. J. (1980). "Hydroxamate approach to the synthesis of beta-lactam antibiotics." Accounts of Chemical Research, 19(2), 49–56. [Link]

  • Rajendra, G., & Miller, M. J. (1987). "Synthesis of optically active 3-amino-N-hydroxy-2-azetidinones from serine hydroxamates." Journal of Organic Chemistry, 52(20), 4471–4477. [Link]

  • Mattingly, P. G., & Miller, M. J. (1980). "Titanium trichloride reduction of substituted N-hydroxy-2-azetidinones." Journal of Organic Chemistry, 45(3), 410–415. [Link]

  • Wasserman, H. H., et al. (1981). "Cyclization of 3-chloropropanamides to beta-lactams." Tetrahedron Letters, 22(12), 1163-1166. [Link]

Base-mediated intramolecular alkylation of 3-chloro amides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Base-Mediated Intramolecular Alkylation of 3-Chloro Amides for β-Lactam Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1] Its inherent ring strain contributes to its chemical reactivity and biological activity, making it a privileged scaffold in drug discovery.[2] The base-mediated intramolecular alkylation of 3-chloro amides represents a direct and fundamental approach to the synthesis of this four-membered heterocyclic system. This guide provides a detailed exploration of the underlying reaction mechanism, offers practical protocols for its implementation, and discusses critical parameters for reaction optimization, empowering researchers to effectively utilize this transformation in their synthetic endeavors.

Mechanistic Insights and Scientific Rationale

The formation of a β-lactam from a 3-chloro amide is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The process is contingent upon the generation of a sufficiently nucleophilic species that can attack the electrophilic carbon bearing the chlorine atom.

The Core Mechanism: Deprotonation and Cyclization

The reaction proceeds via a two-step sequence initiated by a base:

  • Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen. This deprotonation generates a highly nucleophilic amide anion (an amidate). The acidity of this proton is relatively low, necessitating the use of a sufficiently strong base to generate the anion in a significant concentration.[3]

  • Intramolecular SN2 Cyclization: The newly formed amide anion acts as an intramolecular nucleophile. It attacks the adjacent carbon atom at the 3-position, displacing the chloride leaving group in a concerted fashion. This 4-exo-tet ring closure is generally favorable and results in the formation of the strained, four-membered β-lactam ring.[4]

The stereochemical outcome of this reaction is a critical consideration in β-lactam synthesis. The cyclization step, being an SN2 reaction, proceeds with an inversion of configuration at the carbon bearing the leaving group. However, the relative stereochemistry (cis or trans) of substituents on the final ring is often determined by a competition between direct ring closure and isomerization of intermediates, influenced by the electronic nature of substituents and reaction conditions.[5][6]

Figure 1: General mechanism of base-mediated β-lactam formation.
Critical Parameters: The Role of Base and Solvent

The success of the cyclization is highly dependent on the choice of base and solvent.

  • Base Selection: The base must be strong enough to deprotonate the amide but should not promote significant side reactions, such as elimination (to form an α,β-unsaturated amide) or reaction with other functional groups.

    • Strong Bases: Sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK) are effective for complete and rapid deprotonation. They are often used for less reactive substrates but require anhydrous conditions and careful handling.[7]

    • Weaker Bases: Inorganic bases like potassium carbonate (K₃PO₄, K₂CO₃) or organic bases like triethylamine (Et₃N) can also be effective, particularly with more activated substrates.[8][9][10] These offer milder reaction conditions. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can facilitate reactions with inorganic bases in biphasic systems.[3]

  • Solvent Effects: The solvent plays a crucial role in solvating the ions involved and influencing the reaction rate.

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally preferred. They effectively solvate the cation of the base, leaving the amide anion more "naked" and nucleophilic, thereby accelerating the SN2 cyclization.[11][12]

    • Protic Solvents: Protic solvents (e.g., ethanol, water) are generally avoided as they can protonate the amide anion, quenching the reaction, or act as competing nucleophiles.

Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of an N-substituted-3-chloro-2-azetidinone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Substituted-3-chloropropionamideSynthesis GradeN/ASubstrate. Must be dry.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Chemical SupplierStrong base. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard Chemical SupplierReaction solvent. Must be anhydrous.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeStandard Chemical SupplierFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical SupplierExtraction solvent.
Brine (Saturated NaCl)ACS GradeStandard Chemical SupplierFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Chemical SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography.
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen supplyN/AStandard Lab Equipment SupplierFor setting up an inert atmosphere reaction.
Step-by-Step Synthesis Protocol

Safety First: This procedure involves a strong, flammable base (NaH) and anhydrous solvents. All operations must be performed by trained personnel in a chemical fume hood under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Preparation of the Base:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents, 60% dispersion in oil).

    • Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe.

    • Place the flask under a gentle stream of argon/nitrogen to evaporate any residual hexane.

  • Reaction Setup:

    • Add anhydrous THF (to achieve a final substrate concentration of ~0.1 M) to the flask containing the washed NaH.

    • Cool the resulting slurry to 0 °C using an ice-water bath.

  • Substrate Addition and Cyclization:

    • Dissolve the N-substituted-3-chloropropionamide (1.0 equivalent) in a separate flask with a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the stirred NaH slurry at 0 °C over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of the starting material. A typical eluent system is 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting amide.

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. Caution: The quenching of excess NaH is highly exothermic.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure β-lactam.[8]

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[13]

Optimization and Troubleshooting

The yield and purity of the β-lactam product can be highly sensitive to the reaction conditions.

Table of Experimental Variables
ParameterVariationEffect on ReactionRationale & Insights
Base NaH, LDAHigh Yield, Fast ReactionIrreversibly forms the amide anion, driving the reaction to completion. Requires strict anhydrous conditions.
t-BuOKHigh Yield, Fast ReactionSoluble strong base, often very effective. Can promote elimination in sensitive substrates.
K₂CO₃, K₃PO₄Moderate to Good YieldMilder conditions, suitable for sensitive functional groups. Reaction may be slower and require heating or a phase-transfer catalyst.[9][10]
Solvent THF, DioxaneExcellentGood balance of polarity and ability to solvate cations without interfering with the reaction. Standard choice.
DMF, DMSOExcellent (Potentially Faster)Highly polar aprotic solvents can significantly accelerate SN2 reactions. Can be difficult to remove during work-up.[11]
Dichloromethane (DCM)Poor to ModerateLess effective at solvating ions. Generally not the first choice for this transformation.
Temperature 0 °C to Room Temp.Standard ConditionBalances reaction rate with minimizing side reactions. Deprotonation is often done at 0 °C to control exothermicity.
RefluxIncreased RateMay be necessary for less reactive substrates or with weaker bases, but increases the risk of elimination and decomposition.
Concentration 0.01 M - 0.5 MHigh Dilution Favors CyclizationIntramolecular reactions are favored at lower concentrations, which minimizes intermolecular side reactions (e.g., polymerization).
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Base is not strong enough. 2. "Wet" (non-anhydrous) solvent or reagents. 3. Inactive batch of base (e.g., NaH).1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Ensure all glassware is flame-dried and solvents are properly dried. 3. Use a fresh bottle of base or titrate it before use.
Formation of Side Products 1. Elimination to α,β-unsaturated amide. 2. Intermolecular reaction/polymerization.1. Use a less sterically hindered base (e.g., NaH instead of t-BuOK). Run the reaction at a lower temperature. 2. Run the reaction at a higher dilution (e.g., 0.05 M or lower).
Low Isolated Yield 1. Product is water-soluble. 2. Decomposition on silica gel.1. After extraction, back-extract the aqueous layers with more organic solvent. 2. Deactivate the silica gel with triethylamine (1% in eluent) or switch to a different purification method like recrystallization or neutral alumina chromatography.

Experimental Design and Workflow

The logical flow of the experiment, from planning to final analysis, is crucial for reproducible and successful synthesis.

Workflow A Substrate Preparation (Dry 3-chloro amide) B Inert Atmosphere Setup (Flame-dried glassware, Ar/N₂) A->B C Base Preparation (Wash NaH, add anhydrous solvent) B->C D Reaction Cooled to 0 °C C->D E Slow Addition of Substrate D->E F Reaction Monitoring (TLC Analysis) E->F G Reaction Complete? F->G G->F No (Continue Stirring) H Aqueous Quench (0 °C) (Saturated NH₄Cl) G->H Yes I Liquid-Liquid Extraction (EtOAc / Water) H->I J Drying and Concentration (MgSO₄, Rotovap) I->J K Purification (Column Chromatography or Recrystallization) J->K L Characterization (NMR, MS, IR) K->L

Figure 2: Decision workflow for β-lactam synthesis.

References

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC. (2023).
  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. (2006). Journal of the American Chemical Society.
  • Preparation of 3‐chloro‐β‐lactams. (n.d.).
  • Synthesis of β-Lactams. (2020). Encyclopedia.pub.
  • Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides. (2011).
  • Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry.
  • Organic electrochemistry: Synthesis and functionalization of β-lactams in the twenty-first century. (n.d.). Beilstein Journal of Organic Chemistry.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.).
  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. (2020). Thieme.
  • Proposed mechanism of tertiary amide cyclization reaction. (2019).
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (n.d.).
  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC. (2023).
  • Substituted amide synthesis by amid
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). Frontiers.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI.
  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. (2017). Oriental Journal of Chemistry.

Sources

Conditions for O-acylation of O-(4-methoxybenzyl)hydroxylamine

Application Note: Acylation Strategies for -(4-Methoxybenzyl)hydroxylamine

Executive Summary
hydroxamic acids

-alkoxyamides

-acyl-

-(4-methoxybenzyl)hydroxylamines

This guide addresses the technical nuance of the user's request: while the process is often colloquially referred to as "acylating the hydroxylamine," chemically it is an


-acylation

Chemical Mechanism & Selectivity

The reaction involves the nucleophilic attack of the primary amine (

  • Substrate :

    
    -(4-methoxybenzyl)hydroxylamine (often supplied as the HCl salt, CAS: 83767-42-2).
    
  • Selectivity : The oxygen is blocked by the PMB ether. Therefore,

    
    -acylation (formation of an ester-like 
    
    
    linkage) is impossible without displacing the PMB group. The exclusive product is the hydroxamate precursor:
    
    
    .
  • Side Reactions : Over-acylation can lead to

    
    -diacyl species  (imides), particularly with highly reactive acyl chlorides. This is mitigated by temperature control (
    
    
    ) and stoichiometric precision.

Experimental Protocols

Protocol A: Standard Acylation using Acyl Chlorides

Best for: Robust substrates, large-scale synthesis, and simple acid chlorides.

Reagents:

  • 
    -(4-Methoxybenzyl)hydroxylamine HCl (
    
    
    equiv)
  • Acyl Chloride (

    
     equiv)
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (
    
    
    equiv)
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation : Suspend

    
    -(4-methoxybenzyl)hydroxylamine HCl (
    
    
    equiv) in anhydrous DCM (
    
    
    concentration) in a round-bottom flask under inert atmosphere (
    
    
    or
    
    
    ).
  • Neutralization : Cool the suspension to

    
     in an ice bath. Add 
    
    
    (
    
    
    equiv) dropwise. The suspension should clear as the free base is liberated, though amine salts may precipitate later.
  • Addition : Add the Acyl Chloride (

    
     equiv) dropwise over 15–20 minutes. Note: Rapid addition can favor bis-acylation.
    
  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically, the product is less polar than the starting amine).

  • Work-up : Quench with water. Wash the organic layer with

    
     (to remove unreacted amine/pyridine), saturated 
    
    
    , and brine.
  • Purification : Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: Coupling with Carboxylic Acids (EDC/HOBt)

Best for: Sensitive substrates, complex carboxylic acids, and avoiding harsh acid chlorides.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • 
    -(4-Methoxybenzyl)hydroxylamine HCl (
    
    
    equiv)
  • EDC

    
    HCl (
    
    
    equiv)
  • HOBt (or HOAt) (

    
     equiv)
    
  • N-Methylmorpholine (NMM) or DIPEA (

    
     equiv)
    
  • DMF (Dimethylformamide) or DCM

Step-by-Step Methodology:

  • Activation : Dissolve the Carboxylic Acid (

    
     equiv) in DMF (
    
    
    ). Add HOBt (
    
    
    equiv) and EDC
    
    
    HCl (
    
    
    equiv). Stir at RT for 30 minutes to form the active ester.
  • Amine Addition : In a separate vial, dissolve

    
    -(4-methoxybenzyl)hydroxylamine HCl (
    
    
    equiv) in a minimum amount of DMF and add NMM (
    
    
    equiv) to neutralize it. Add this solution to the activated acid mixture.
  • Reaction : Stir at RT for 12–16 hours.

  • Work-up : Dilute with EtOAc. Wash effectively with

    
     solution (to remove DMF), followed by 
    
    
    ,
    
    
    , and brine.
  • Purification : Flash chromatography.

Protocol C: High-Efficiency Coupling (HATU)

Best for: Sterically hindered acids or low-yielding substrates.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • 
    -(4-Methoxybenzyl)hydroxylamine HCl (
    
    
    equiv)
  • DIPEA (

    
     equiv)
    
  • DMF (Anhydrous)

Methodology:

  • Dissolve the acid and HATU in anhydrous DMF under

    
    .
    
  • Immediately add DIPEA (

    
     equiv) and stir for 5 minutes (solution usually turns yellow).
    
  • Add

    
    -(4-methoxybenzyl)hydroxylamine HCl (
    
    
    equiv) followed by the remaining DIPEA (
    
    
    equiv).
  • Stir for 2–6 hours. Work up as described in Protocol B.

Comparative Data & Troubleshooting

ParameterMethod A (Acyl Chloride)Method B (EDC/HOBt)Method C (HATU)
Reactivity HighModerateVery High
Risk of Epimerization High (if chiral

-center)
LowLow-Moderate
Side Products Bis-acylation possibleUrea byproducts (removable)Tetramethylurea (water soluble)
Cost LowMediumHigh
Recommended For Simple aromatics/aliphaticsPeptides, chiral acidsHindered/Valuable acids

Troubleshooting Guide:

  • Bis-Acylation : If you observe a product with double the expected mass (

    
    ), reduce the acyl chloride to 
    
    
    equiv and ensure strict
    
    
    control.
  • Poor Solubility : The HCl salt of the hydroxylamine is insoluble in DCM. Ensure adequate base is added before adding the electrophile, or pre-dissolve the amine in a small amount of DMF/MeOH before adding to the DCM reaction.

  • PMB Cleavage : Avoid strong Lewis acids or high temperatures (

    
    ), as the PMB group can be prematurely cleaved.
    

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

GSubstrateO-(4-Methoxybenzyl)hydroxylamine (HCl salt)FreeBaseFree Amine(NH2-O-PMB)Substrate->FreeBaseNeutralizationBaseBase(Et3N / DIPEA)Base->FreeBaseIntermediateTetrahedralIntermediateFreeBase->IntermediateNucleophilic AttackAcylAgentAcylating Agent(R-CO-Cl / Active Ester)AcylAgent->IntermediateProductN-Acyl-O-PMBHydroxylamineIntermediate->ProductElimination of LGDeprotectionTFA Deprotection(Optional)Product->DeprotectionPost-SyntheticFinalHydroxamic Acid(R-CONHOH)Deprotection->Final

Caption: Logical flow for the conversion of

Figure 2: Decision Tree for Method Selection

DecisionTreeStartStart: Choose Acylation MethodIsAcidAvailableIs the Acyl Chloride commercially available?Start->IsAcidAvailableSensitiveIs the substrate acid/base sensitiveor chiral?IsAcidAvailable->SensitiveNo (Have Acid)MethodAMethod A:Acyl Chloride + Et3NIsAcidAvailable->MethodAYesHinderedIs the Carboxylic Acidsterically hindered?Sensitive->HinderedYes (Sensitive)Sensitive->MethodANo (Robust)MethodBMethod B:EDC / HOBt CouplingHindered->MethodBNoMethodCMethod C:HATU / DIPEAHindered->MethodCYes

Caption: Selection guide for optimal coupling conditions based on substrate properties.

References

  • Preparation of Hydroxamic Acids : Massaro, A., et al. "Microwave-Assisted Synthesis of Hydroxamic Acids from Esters."[1] Synthesis, vol. 2007, no.[1] 20, 2007, pp. 3201–3204.[1] Link

  • PMB Protection in Synthesis: Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference for PMB stability).
  • HDAC Inhibitor Synthesis : Remiszewski, S. W., et al. "Inhibitors of Human Histone Deacetylase: Synthesis and Enzyme Mechanistic Study." Journal of Medicinal Chemistry, vol. 45, no. 4, 2002, pp. 753–757. Link

  • Coupling Reagents Guide : Valeur, E., and Bradley, M. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606–631. Link

  • Use of O-PMB Hydroxylamine : Barlaam, B., et al. "Synthesis of N-alkoxy-aminopiperidines." Tetrahedron Letters, vol. 39, no. 43, 1998, pp. 7865-7868. Link

Process Development Guide: Scalable Synthesis of N-Benzyloxy-3-chloropropanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of N-benzyloxy-3-chloropropanamide and its analogs. These scaffolds are critical intermediates in the development of monobactam antibiotics and covalent inhibitors (targeting cysteine residues via latent acrylamide formation).

While the synthesis appears deceptively simple, the core challenge lies in the chemoselectivity between N-acylation (desired) and


-elimination (undesired). The 3-chloropropanoyl moiety is prone to eliminating HCl to form the corresponding acrylamide (N-benzyloxyacrylamide) under basic conditions. This guide provides a robust, self-validating Schotten-Baumann protocol  optimized for kilogram-scale production, ensuring high purity (>98%) and minimal elimination byproducts.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the acylation of O-benzylhydroxylamine with 3-chloropropanoyl chloride. The choice of base and solvent system is the critical determinant of success.

Mechanism & Competing Pathways

The reaction involves a nucleophilic attack of the alkoxyamine nitrogen on the acyl chloride. However, the acidic


-protons of the 3-chloropropanoyl group make the system sensitive to E1cB elimination.

ReactionScheme SM1 O-Benzylhydroxylamine (Nucleophile) INT Tetrahedral Intermediate SM1->INT Attack SM2 3-Chloropropanoyl Chloride SM2->INT PROD Target: N-Benzyloxy-3-chloropropanamide INT->PROD -HCl (Substitution) IMP Impurity: N-Benzyloxyacrylamide PROD->IMP Elimination (High pH/Temp) -HCl

Figure 1: Reaction pathway showing the competition between the desired substitution and the downstream elimination to the acrylamide impurity.

Critical Process Parameters (CPPs)

To ensure scalability, the following parameters must be strictly controlled.

ParameterTarget RangeScientific Rationale
Temperature -5°C to 5°CLow temperature suppresses the elimination rate (

) significantly more than the acylation rate (

).
pH Control 8.0 – 9.5pH > 10 promotes E1cB elimination. pH < 7 protonates the hydroxylamine (

), stalling the reaction.
Dosing Rate Slow Addition3-Chloropropanoyl chloride is added slowly to manage the exotherm and prevent localized "hotspots" where elimination occurs.
Phase Ratio 1:1 (Aq:Org)A biphasic system (Schotten-Baumann) buffers the reaction heat and sequesters inorganic salts.

Optimized Protocol: Biphasic Schotten-Baumann Synthesis

This protocol is validated for O-benzylhydroxylamine hydrochloride (100 g scale).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: O-Benzylhydroxylamine hydrochloride (1.0 equiv)

  • Reagent: 3-Chloropropanoyl chloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: Ethyl Acetate (EtOAc) or MTBE / Water (1:1 v/v)

Step-by-Step Procedure
1. Reactor Setup and Dissolution
  • Charge a jacketed reactor with Water (500 mL) and Potassium Carbonate (2.5 equiv) . Stir until fully dissolved.

  • Cool the aqueous solution to 0°C .

  • Add EtOAc (500 mL) followed by O-Benzylhydroxylamine hydrochloride (1.0 equiv) .

  • Checkpoint: Ensure the biphasic mixture is at 0–2°C and the pH of the aqueous layer is >8.[1] The amine will partition into the organic layer as the free base.

2. Controlled Acylation
  • Dissolve 3-Chloropropanoyl chloride (1.1 equiv) in a minimal amount of EtOAc (to prevent freezing/clogging in the addition funnel).

  • Add the acid chloride solution dropwise over 60–90 minutes .

  • Critical: Monitor internal temperature. Do not allow T > 5°C.

  • Mechanism: The inorganic base in the aqueous layer neutralizes the HCl generated at the interface, driving the equilibrium without exposing the product to a strong organic base (like TEA) which would catalyze elimination.

3. Reaction Monitoring & Quench
  • Stir at 0°C for 1 hour post-addition.

  • Sampling: Take an aliquot from the organic layer. Analyze via HPLC/UPLC.

    • Target: >98% conversion of amine.[2]

    • Limit: <2% Acrylamide impurity (distinct UV shift).

  • Quench: If reaction is complete, stop agitation and allow phases to separate.

  • Drain the aqueous layer (contains salts).

  • Wash the organic layer with 0.5M HCl (cold) (removes unreacted amine) followed by Brine .

4. Crystallization (Purification)

Chromatography is inefficient at scale. Crystallization is preferred.

  • Concentrate the organic layer under reduced pressure (keep bath <35°C to prevent elimination).

  • Swap solvent to Heptane/EtOAc (4:1) or Toluene .

  • Cool slowly to -10°C. The N-benzyloxy-3-chloropropanamide should crystallize as white needles.

  • Filter and wash with cold Heptane.

Process Flow Diagram

ProcessFlow start Start: Reactor Charge (Water + K2CO3) mix Add Solvent (EtOAc) + Amine Salt start->mix cool Cool to 0°C mix->cool add Controlled Addition: Acid Chloride cool->add react Reaction Phase (Biphasic Stirring) add->react check IPC: HPLC Check (>98% Conv?) react->check check->react Incomplete (+ Time) sep Phase Separation (Discard Aqueous) check->sep Pass wash Acid Wash (0.5M HCl) & Brine Wash sep->wash cryst Solvent Swap & Crystallization wash->cryst

Figure 2: Unit operation flow for the batch synthesis.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: 254 nm (aromatic) and 210 nm (amide).

Key Identification Markers
Compound1H NMR Signature (CDCl3, 400 MHz)Retention Time (Rel)
Product Triplet

3.80 (2H,

); Triplet

2.65 (2H,

)
1.00
Acrylamide Impurity Multiplet

5.7-6.4 (3H, vinylic protons)
~0.85 (More Polar)
Benzyl Alcohol Singlet

4.6 (2H,

); Aromatic signals
~0.60

Library Synthesis: Analog Expansion

To generate a library of analogs (e.g., 4-fluoro, 4-methoxy, or 2-methyl benzyl derivatives), follow the "Stock Solution Strategy" :

  • Preparation: Prepare a 1.0 M stock solution of 3-chloropropanoyl chloride in dry MeTHF.

  • Array: Weigh distinct O-substituted hydroxylamine salts into vials.

  • Base: Add 2.5 equiv of aqueous

    
     (2M) to each vial (Biphasic micro-reaction).
    
  • Addition: Add the acid chloride stock solution.

  • Workup: Use phase separator cartridges (hydrophobic frit) to remove the aqueous layer without manual extraction.

Note: Electron-withdrawing groups on the benzyl ring (e.g., 4-NO2) reduce the nucleophilicity of the amine, requiring slightly longer reaction times (2-3 hours).

References

  • Schotten-Baumann Reaction Conditions

    • Source: Organic Chemistry Portal. "Schotten-Baumann Reaction."[3]

    • URL:[Link]

    • Relevance: Foundational basis for the biphasic protocol used to manage pH and stoichiometry.
  • Hydroxamic Acid Synthesis via Acid Chlorides

    • Source: Reddy, A. S., et al. "A simple and efficient synthesis of hydroxamic acids."[4][5][6] Tetrahedron Letters (2010).

    • URL:[Link]

    • Relevance: Validates the acylation p
  • Elimination of 3-chloropropanamides

    • Source:Journal of Agricultural and Food Chemistry.
    • URL:[Link]

    • Relevance: Provides mechanistic insight into the thermal and base-catalyzed elimination of 3-chloropropanoyl deriv
  • O-Benzylhydroxylamine Properties

    • Source: PubChem Compound Summary for CID 12143.
    • URL:[Link]

    • Relevance: Physical properties and solubility data for the starting material.[7]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in N-alkoxy amide formation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for troubleshooting N-alkoxy amide formation.

Advanced Troubleshooting & Optimization Guide

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Low Conversion in N-Alkoxy Amide (Weinreb & Hydroxamate) Formation

Introduction: The "Hidden" Stall

As researchers, we often treat amide coupling as a commodity reaction—throw in EDC/HOBt or HATU, and walk away. However, N-alkoxy amides (specifically Weinreb amides and hydroxamates) present unique kinetic hurdles. The reduced nucleophilicity of the N-alkoxy amine, combined with the steric bulk of the methoxy/alkoxy group, often leads to "stalled" reactions where conversion hovers at 40-60% regardless of reaction time.

This guide moves beyond basic textbook protocols to address the mechanistic bottlenecks causing low conversion.

Diagnostic Workflow (Triage)

Before altering your chemistry, use this decision matrix to identify the failure mode.

TroubleshootingFlow Start START: Low Conversion (<50%) CheckSM Analyze Crude LCMS: Is Carboxylic Acid Remaining? Start->CheckSM AcidYes YES: Acid Unreacted CheckSM->AcidYes AcidNo NO: Acid Consumed CheckSM->AcidNo CheckBase Check Stoichiometry: Is Base > 3.0 equiv? AcidYes->CheckBase BaseLow NO: Salt Issue CheckBase->BaseLow < 3.0 eq BaseHigh YES: Activation Issue CheckBase->BaseHigh > 3.0 eq ActionSalt Action: The HCl Trap (See Section 3.1) BaseLow->ActionSalt ActionActive Action: Switch Coupling Agent (See Section 3.2) BaseHigh->ActionActive CheckByprod Identify Major Peak: Is it an Activated Ester? AcidNo->CheckByprod ActiveEster YES: Nucleophile Failure CheckByprod->ActiveEster WrongProd NO: Wrong Product CheckByprod->WrongProd ActionNu Action: Increase Temp or Check Amine Quality ActiveEster->ActionNu ActionOAcyl Action: Check for O-Acylation (See Section 3.3) WrongProd->ActionOAcyl

Caption: Diagnostic logic flow for isolating the root cause of low conversion in N-alkoxy amide synthesis.

Root Cause Analysis & Solutions

The "HCl Trap" (Stoichiometry Failure)

The Issue: Most N-alkoxy amines (e.g., N,O-dimethylhydroxylamine) are supplied as Hydrochloride (HCl) salts to prevent oxidation and improve stability. The Failure: If you use a standard 1:1:1 ratio (Acid:Amine:Base), the base is consumed entirely by neutralizing the amine salt. There is no base left to deprotonate the carboxylic acid for activation.

  • Solution: You must use at least 3.0 - 3.5 equivalents of base (DIPEA or TEA).

    • 1.0 eq to neutralize the Amine·HCl.

    • 1.0 eq to deprotonate the Carboxylic Acid.

    • 1.0+ eq to drive the equilibrium.

Activation Failure (Sterics & Electronics)

The Issue: The "Weinreb" amine is sterically demanding and less nucleophilic than a primary amine. Standard EDC/HOBt couplings often stall because the O-acylisourea intermediate rearranges to the unreactive N-acylurea faster than the slow amine can attack.

The Solution: Upgrade the "Engine."

Coupling ReagentMechanism TypeSuitability for N-Alkoxy AmidesNotes
EDC / HOBt CarbodiimideLow High failure rate with hindered acids. Prone to N-acylurea side product.[1]
HATU UroniumHigh Excellent reactivity. Gold Standard for small scale (<1g). Requires DIPEA.[1]
T3P (Propylphosphonic Anhydride)Phosphonic AnhydrideExcellent Best for Scale-up. Low epimerization.[2][3] Easy aqueous workup.
Oxalyl Chloride Acid ChlorideAggressive Use when all else fails. 100% conversion but lower functional group tolerance.
The O-Acylation Side Reaction

The Issue: If you are synthesizing a Hydroxamate (R-CO-NH-OH) using unprotected hydroxylamine (


), or if your N-alkoxy group is labile, you may observe O-acylation  (forming the ester R-CO-O-NH-R') instead of the desired amide.
  • Mechanism: The Oxygen atom is harder (HSAB theory) and can compete if the Nitrogen is sterically blocked or if the solvent promotes charge separation.

  • Fix: Ensure the Nitrogen is alkylated (e.g., Weinreb N-Me) OR use a protected hydroxylamine (e.g.,

    
    ) and deprotect later.
    

Experimental Protocols

Protocol A: The "Fail-Safe" HATU Method

Recommended for: Small scale (mg to grams), valuable intermediates.

  • Dissolve: In a round-bottom flask, dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.2 M concentration).

  • Base (Step 1): Add DIPEA (3.5 eq ). Note: The solution may warm slightly.

  • Activate: Add HATU (1.2 eq).[4] Stir for 5-10 minutes. The solution usually turns yellow/orange.

    • Why? Pre-activation ensures the active ester is formed before the slow amine is introduced.

  • Amine Addition: Add N,O-dimethylhydroxylamine HCl (1.2 - 1.5 eq) in one portion.

  • Monitor: Stir at RT for 3-16 hours.

    • Troubleshooting: If LCMS shows active ester stalling, heat to 50°C.

Protocol B: The T3P (Propylphosphonic Anhydride) Method

Recommended for: Scale-up (>10g), epimerization-sensitive chiral centers.

  • Mix: Combine Carboxylic Acid (1.0 eq) and N,O-dimethylhydroxylamine HCl (1.2 eq) in EtOAc or 2-MeTHF (solubility is key here).

  • Base: Add Pyridine or DIPEA (3.0 - 4.0 eq). Cool to 0°C.[4][5][6]

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. T3P kinetics are slower but cleaner.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble.[1][2]

Protocol C: The "Nuclear Option" (Acid Chloride)

Recommended for: Extremely hindered acids (e.g., tertiary carbons) where HATU fails.

  • Activate: Dissolve Carboxylic Acid (1.0 eq) in dry DCM. Add catalytic DMF (2-3 drops).

  • Chlorinate: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir until gas evolution ceases (1-2 h).

  • Concentrate: Critical Step. Evaporate the solvent/excess oxalyl chloride to dryness (remove HCl). Redissolve the crude acid chloride in dry DCM.

  • Couple: In a separate flask, mix N,O-dimethylhydroxylamine HCl (1.2 eq) and TEA (3.0 eq) in DCM.

  • Combine: Add the acid chloride solution to the amine solution at 0°C. This reaction is instantaneous.

Mechanistic Visualization

Understanding the stability of the Weinreb intermediate is crucial.[7] The chelation stabilizes the intermediate, preventing over-addition, but also requires specific geometry during formation.

WeinrebMechanism Acid Carboxylic Acid (R-COOH) Activated Activated Ester (R-CO-OBDt/OAt) Acid->Activated + HATU/Base Transition Tetrahedral Intermediate Activated->Transition + HN(Me)OMe SideProd N-Acylurea (Dead End) Activated->SideProd Slow Amine Attack (Rearrangement) Product Weinreb Amide (Stable Chelate) Transition->Product - HOBt/HOAt

Caption: Reaction pathway showing the competition between productive Weinreb amide formation and the N-acylurea "dead end" rearrangement common in slow reactions.

FAQ: Rapid Fire Troubleshooting

Q: My LCMS shows the mass of the product, but the NMR is messy. Why? A: Rotamers. N-alkoxy amides possess a partial double bond character (N-C=O) and often exist as E/Z rotamers in solution. This causes broadened or split peaks in NMR (especially


 and 

) at room temperature.
  • Validation: Run the NMR at elevated temperature (e.g., 50-60°C in DMSO-d6). If the peaks coalesce, it’s rotamers, not impurities.

Q: Can I use EDC/NHS? A: Generally, no. NHS esters are not reactive enough for the sterically hindered N-alkoxy amine. You need the higher reactivity of an OBt/OAt ester (from HATU) or the acid chloride.

Q: I'm seeing significant epimerization at the alpha-position. A: This is common with strong bases or over-activation.

  • Fix: Switch to T3P with Pyridine (Protocol B). Pyridine is a milder base than DIPEA/TEA and T3P is renowned for low epimerization rates [3].

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

  • Dunetz, J. R.; et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011 , 13(19), 5048–5051.

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61(46), 10827-10852.

Sources

Handling moisture sensitivity in 3-chloropropionyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

Welcome to the technical resource center for 3-chloropropionyl chloride. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the challenges associated with this highly reactive reagent. 3-Chloropropionyl chloride is an invaluable bifunctional building block in pharmaceutical and chemical synthesis, prized for its acyl chloride group for acylation and its chloro-substituted chain for subsequent nucleophilic substitution.[1][2] However, its utility is matched by its extreme sensitivity to moisture, which is the primary cause of reaction failures.[1][3][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab. Our focus will be on the causality behind experimental choices, ensuring that every procedure is a self-validating system for success.

Section 1: Core Principles & Frequently Asked Questions

This section addresses the fundamental properties of 3-chloropropionyl chloride and the principles of its proper handling.

Q1: Why is 3-chloropropionyl chloride so acutely sensitive to moisture?

A1: The high reactivity stems from the chemical nature of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms. Water, though a weak nucleophile, readily attacks this electrophilic carbon. This initiates a nucleophilic acyl substitution reaction that rapidly and violently hydrolyzes the acyl chloride to 3-chloropropionic acid and hydrochloric acid (HCl).[1] This reaction is essentially irreversible and is a common failure point in experiments.

View Hydrolysis Mechanism Diagram

G start Low/No Yield in Friedel-Crafts Acylation q1 Are ALL components rigorously anhydrous? start->q1 sol_reagents Review Anhydrous Protocols: 1. Use freshly opened AlCl₃. 2. Distill solvent over drying agent. 3. Ensure substrate is dry. 4. Check acyl chloride quality. q1->sol_reagents No q2 Is the aromatic substrate strongly deactivated? q1->q2 Yes a1_yes Yes a1_no No sol_substrate Reaction is not feasible. Substrate has groups like -NO₂, -CN, -SO₃H, -NR₂. Consider alternative synthesis. q2->sol_substrate Yes q3 Is catalyst stoichiometry correct (>1 equivalent)? q2->q3 No a2_yes Yes a2_no No sol_stoich Increase AlCl₃ to >1 eq. The ketone product complexes with the catalyst, sequestering it. q3->sol_stoich No end_node Consider temperature or order of addition issues. q3->end_node Yes a3_yes Yes a3_no No

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process, offering deep insights into molecular architecture. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide, a compound featuring a unique N-alkoxy amide structure. We will dissect the expected spectrum, compare it with simpler analogues to rationalize chemical shifts and coupling patterns, and provide a robust experimental protocol for data acquisition.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide presents several distinct proton environments, each influenced by the electronic effects of neighboring functional groups. Understanding these influences is key to an accurate spectral assignment. The key fragments are the 3-chloropropanamide moiety and the N-linked (4-methoxyphenyl)methoxy group.

Diagram of Proton Environments in 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Caption: Molecular structure of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide with distinct proton environments labeled (a-f).

Based on established principles of chemical shifts and spin-spin coupling, we can predict the 1H NMR spectrum as follows:

  • Protons 'a' (-CH2Cl): This methylene group is adjacent to an electronegative chlorine atom, which deshields the protons.[1] Therefore, their signal is expected to appear downfield. These protons are coupled to the adjacent 'b' protons, so the signal should be a triplet.

  • Protons 'b' (-CH2CO-): These protons are alpha to the amide carbonyl group. The carbonyl group also has a deshielding effect, though typically less than a halogen.[1] This signal will also be a triplet due to coupling with the 'a' protons.

  • Protons 'c' (N-O-CH2-Ar): This benzylic methylene group is attached to an oxygen atom, which is highly electronegative, leading to significant deshielding. Its proximity to both the N-O linkage and the aromatic ring will place its signal at a relatively low field. With no adjacent protons, this signal will be a singlet.

  • Protons 'd' and 'e' (Aromatic): The protons on the p-disubstituted benzene ring form an AA'BB' system, which often appears as two distinct doublets. The methoxy group (-OCH3) is an electron-donating group, which increases the electron density at the ortho ('e') and para positions through resonance.[2] This increased shielding shifts the ortho protons 'e' upfield compared to the meta protons 'd'. Both signals will appear as doublets due to ortho-coupling.

  • Protons 'f' (-OCH3): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet.[3] Its chemical shift is characteristic of an aryl methoxy group.[3]

Predicted 1H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH2Cl (a)3.8 - 4.0Triplet (t)2H~6-7
-CH2CO- (b)2.8 - 3.0Triplet (t)2H~6-7
N-O-CH2-Ar (c)4.9 - 5.1Singlet (s)2H-
Ar-H (d)7.2 - 7.4Doublet (d)2H~8-9
Ar-H (e)6.8 - 7.0Doublet (d)2H~8-9
-OCH3 (f)~3.8Singlet (s)3H-

Comparative Analysis: Understanding Electronic Effects

To substantiate our predictions, a comparison with simpler, related molecules is instructive.

  • 3-Chloropropanamide: In this simpler amide, the protons of the -CH2Cl group appear around 3.8 ppm, and the -CH2CO- protons are found near 2.7 ppm. This provides a baseline for the chemical shifts of the 'a' and 'b' protons in our target molecule. The N-alkoxy group in our target molecule is expected to have a minor electronic influence on these distant protons.

  • N-Benzyl-N-methoxyacetamide (A hypothetical analogue): In a standard N-benzyl amide, the benzylic protons (-NH-CH2-Ar) typically resonate around 4.4-4.6 ppm as a doublet (due to coupling with the N-H proton).[4] In our target molecule, the insertion of an oxygen atom between the nitrogen and the benzylic carbon (N-O-CH2-Ar) increases the deshielding effect on the 'c' protons, shifting them further downfield to the predicted 4.9-5.1 ppm range. Furthermore, the absence of a proton on the nitrogen results in a singlet for this signal.

  • 4-Methoxybenzyl Alcohol: The benzylic protons (-CH2OH) in this molecule resonate around 4.6 ppm, and the aromatic protons show the characteristic two-doublet pattern for a p-substituted ring, with the protons ortho to the -OCH3 group appearing at a higher field.[5][6] This supports our prediction for the aromatic region of our target molecule.

Logical Flow for Spectral Interpretation

Caption: A streamlined workflow for the elucidation of molecular structure from 1H NMR data.

Experimental Protocol: Acquiring High-Quality 1H NMR Data

Adherence to a standardized protocol is crucial for obtaining a high-resolution, interpretable spectrum.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[7][8] d. Transfer the solution to a 5 mm NMR tube. e. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4 cm).

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks. d. Set the appropriate acquisition parameters, including:

  • Number of scans: Typically 8 to 16 scans for a sample of this concentration.
  • Relaxation delay (d1): A delay of 1-2 seconds is usually sufficient.
  • Acquisition time (at): Typically 2-4 seconds.
  • Spectral width: A range of -2 to 12 ppm is standard for most organic molecules. e. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative ratios of the protons. e. Analyze the multiplicities and measure the coupling constants.

By following this comprehensive guide, researchers can confidently interpret the 1H NMR spectrum of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide and similar N-alkoxy amides, facilitating accurate structural confirmation in their research and development endeavors.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]

  • Organic chemistry teaching. NMR spectra of the chlorination products five. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • SpectraBase. N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 4-Methoxybenzyl alcohol - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. 1H NMR of 4-Methylanisole. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Alkoxy Propanamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, distinguishing between amide derivatives is critical for impurity profiling, particularly when assessing genotoxic risks associated with N-alkoxy and N-hydroxy compounds. This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-alkoxy propanamides versus their standard N-alkyl propanamide counterparts.

While N-alkyl amides typically fragment via stable


-cleavage and McLafferty rearrangements, N-alkoxy propanamides exhibit a distinct, diagnostic lability at the N-O bond. This guide details these mechanistic divergences, supported by theoretical and literature-derived spectral data, to establish a self-validating identification protocol.

Mechanistic Architecture of Fragmentation

To accurately interpret mass spectra, one must understand the causal bond instabilities that drive fragmentation.

The N-Alkyl Propanamide Standard (Baseline)

Standard secondary amides (e.g., N-ethylpropanamide) possess a robust amide bond (


 partial double bond character). Under Electron Ionization (EI) or Collision-Induced Dissociation (ESI-CID), fragmentation is governed by charge localization on the carbonyl oxygen or nitrogen.
  • 
    -Cleavage:  The dominant pathway.[1] Homolytic cleavage adjacent to the carbonyl group yields a resonance-stabilized acylium ion.
    
    • Mechanism:[1]

      
      
      
    • Diagnostic Ion: For propanamides (

      
      ), this yields the propionyl cation (
      
      
      
      57).
  • N-Dealkylation: Cleavage of the

    
     bond, often accompanied by hydrogen transfer (double hydrogen transfer in some ESI mechanisms), releasing the amine or alkyl fragment.
    
The N-Alkoxy Propanamide Divergence

N-alkoxy propanamides (e.g., N-methoxypropanamide) introduce an electronegative oxygen atom adjacent to the nitrogen (


 bond). This bond is significantly weaker (

kcal/mol) than the

bond (

kcal/mol), creating a "fragile point" that dominates the spectrum.
  • N-O Bond Homolysis (The "Weinreb" Break): The most diagnostic pathway. The molecular ion ejects the alkoxy radical (

    
    ).
    
    • Mechanism:[1]

      
      
      
    • Observation: A sharp loss of 31 Da (for methoxy) or equivalent alkoxy mass.

  • Herzberg-Type Rearrangement (ESI Specific): In protonated molecules

    
    , the N-alkoxy group can facilitate a rearrangement eliminating an aldehyde (from the alkoxy chain) or an alcohol, depending on the collision energy.
    
Comparative Pathway Visualization

The following diagram contrasts the fragmentation logic of N-Ethylpropanamide (Alkyl) vs. N-Methoxypropanamide (Alkoxy).

FragmentationPathways cluster_Alkyl Pathway A: N-Ethylpropanamide (N-Alkyl) cluster_Alkoxy Pathway B: N-Methoxypropanamide (N-Alkoxy) Alkyl_M Molecular Ion [CH3CH2-CO-NH-Et]+. m/z 101 Acylium Acylium Ion [CH3CH2-CO]+ m/z 57 Alkyl_M->Acylium α-Cleavage (Loss of •NHEt) AmineFrag Amine Ion [Et-NH2]+. m/z 45 Alkyl_M->AmineFrag C-N Cleavage Alkoxy_M Molecular Ion [CH3CH2-CO-NH-OMe]+. m/z 103 WeinrebFrag Amide Cation [CH3CH2-CO-NH]+ m/z 72 Alkoxy_M->WeinrebFrag N-O Homolysis (Diagnostic) MethoxyRad Alkoxy Radical •OCH3 (Neutral) Mass 31 Acylium_Alkoxy Acylium Ion [CH3CH2-CO]+ m/z 57 Alkoxy_M->Acylium_Alkoxy α-Cleavage (Secondary)

Caption: Comparative fragmentation pathways. Note the unique N-O homolysis in Pathway B generating the [M-31]+ fragment, distinct from the standard α-cleavage in Pathway A.

Comparative Data Analysis

To validate these mechanisms, we compare the theoretical and literature-consistent fragmentation profiles of two isobaric analogs: N-Ethylpropanamide (MW 101) and N-Methoxypropanamide (MW 103).

Diagnostic Ion Table[2]
FeatureN-Ethylpropanamide (Alkyl)N-Methoxypropanamide (Alkoxy)Mechanistic Significance
Molecular Ion (M+) 101 103 Base peak usually M+ or M+H in ESI.
Primary Fragment 57 (Propionyl,

)
72 (

)
Differentiation Key: Alkyl amides break at C-N; Alkoxy amides break at N-O.
Secondary Fragment 29 (

) or 44 (

)
57 (Propionyl,

)
Both show acylium ions, but relative intensity is lower in alkoxy amides due to N-O lability.
Neutral Loss 44 Da (Amine radical)31 Da (Methoxy radical)Loss of 31 is a "fingerprint" for N-methoxy species.
McLafferty Rearrangement Possible (if

-H on N-alkyl)
Rare/DifferentN-alkoxy group lacks

-H relative to carbonyl unless chain is long.
Interpretation of Signal Intensity

In N-Alkoxy propanamides , the ion corresponding to the loss of the alkoxy group (e.g.,


 72) is often the base peak or highly abundant (80-100% relative abundance) because the N-O bond is the weakest link.
In N-Alkyl propanamides , the acylium ion (

57) or the N-alkyl amine fragment dominates, and the "loss of N-alkyl" ion (

72 equivalent) is chemically unlikely to form directly.

Experimental Protocol: Diagnostic Workflow

This protocol is designed to be self-validating. If the diagnostic loss of 31 Da (for methoxy) or 16 Da (for hydroxy) is not observed, the N-alkoxy structure should be questioned.

Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI).

  • Concentration: 1-10 µg/mL. Avoid high concentrations to prevent dimer formation

    
    .
    
MS Acquisition Parameters (ESI-MS/MS)
  • Ionization: Positive Mode (

    
    ).
    
  • Source Temp: 300°C (Ensure complete desolvation but avoid thermal degradation of labile N-O bonds).

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low CE (10 eV) preserves the molecular ion

      
      . Medium CE (20 eV) exposes the weak N-O cleavage. High CE (40 eV) forces 
      
      
      
      -cleavage to confirm the acyl chain structure.
Data Validation Step
  • Step 1: Identify Parent

    
    .[2]
    
  • Step 2: Check for Neutral Loss.[3]

    • If

      
       Da (Methanol) or 
      
      
      
      Da (Methoxy radical): Strong evidence for N-Methoxy.
    • If

      
       Da (Ammonia) or amine fragments: Evidence for Primary/Alkyl Amide. 
      
  • Step 3: Confirm Acyl Chain.

    • Look for

      
       57 (Propionyl). This confirms the 
      
      
      
      core is intact.

Impurity Profiling in Drug Development[5][6]

N-alkoxy amides are structurally related to hydroxamic acids and N-nitroso compounds , classes often flagged as mutagenic impurities (MIs).

  • Genotoxicity Concern: The N-O bond's ability to undergo homolytic cleavage (generating radicals) is linked to DNA alkylation potential.

  • MS Screening: The fragmentation pattern described above (

    
    ) serves as a rapid screen for these impurities in drug substances. If an unknown impurity shows a facile loss of 30-32 Da, it should be flagged as a potential N-alkoxy/N-hydroxy derivative for further Ames testing.
    

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • National Institutes of Health (PMC). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from

  • MDPI Molecules. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions. Retrieved from

  • Doc Brown's Chemistry. (2023). Mass spectrum of propanamide fragmentation pattern. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from

Sources

A Comparative Guide to IR Spectrum Analysis: Distinguishing Amide and Hydroxamic Acid Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, amides and hydroxamic acids are foundational functional groups. The amide linkage forms the backbone of all proteins, while the hydroxamic acid moiety is a critical pharmacophore in a host of drugs, including histone deacetylase (HDAC) inhibitors and metalloenzyme inhibitors, owing to its potent metal-chelating ability.[1][2] While structurally similar, the introduction of a single oxygen atom on the amide nitrogen (R-CO-NHR' vs. R-CO-NR'-OH) imparts dramatically different chemical reactivity and spectroscopic properties.

Infrared (IR) spectroscopy remains a rapid, non-destructive, and highly informative tool for the structural elucidation of these compounds. The carbonyl (C=O) stretching vibration, in particular, serves as a sensitive probe of the local electronic and structural environment. This guide provides an in-depth comparison of the IR spectral features of amide and hydroxamic acid carbonyls, offering researchers a framework for unambiguous identification and characterization. We will move beyond simple frequency tables to explore the underlying physical organic principles and provide a robust experimental protocol for differential diagnosis.

Theoretical Framework: The Carbonyl Stretch as a Molecular Probe

The C=O stretching vibration gives rise to one of the most intense and reliable absorption bands in an IR spectrum.[3][4] Its position (wavenumber, cm⁻¹) is determined by the bond's force constant and the reduced mass of the atoms, reflecting bond strength. A stronger, more double-bond-like C=O bond vibrates at a higher frequency. Several electronic and structural factors can modulate this frequency.

The Amide I Band: A Tale of Resonance

In a typical ketone, the C=O stretch appears around 1715 cm⁻¹. Amides, however, consistently absorb at a lower frequency, typically in the 1630–1690 cm⁻¹ region.[3][5] This prominent absorption is termed the Amide I band , which is primarily composed of the C=O stretching vibration (70-85%) with some contribution from C-N stretching.[6][7]

The frequency reduction is a direct consequence of resonance. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, as depicted below. This resonance effect increases the single-bond character of the C=O bond, weakening it and thus lowering its vibrational frequency.[5][8]

Figure 1. Resonance structures of an amide.

The Hydroxamic Acid Carbonyl: The Dominance of Hydrogen Bonding

The introduction of an N-hydroxy group creates a powerful new interaction: intramolecular hydrogen bonding . The acidic proton of the hydroxyl group forms a stable, six-membered ring by bonding with the lone pair of the carbonyl oxygen.[9][10][11]

This intramolecular hydrogen bond is the single most important factor governing the C=O frequency in hydroxamic acids. It withdraws electron density from the carbonyl oxygen, further weakening the C=O bond. Consequently, the carbonyl stretching frequency in hydroxamic acids is typically found in a lower range, often around 1620–1660 cm⁻¹ .[12][13]

Figure 3. Decision workflow for distinguishing amides from hydroxamic acids using FT-IR.

Conclusion

While amides and hydroxamic acids share a common structural heritage, their vibrational spectra offer clear points of differentiation. The key lies in understanding the interplay of resonance and hydrogen bonding. The Amide I band is defined by resonance and modulated by intermolecular hydrogen bonds, making its position sensitive to concentration and physical state. Conversely, the hydroxamic acid carbonyl is dominated by a strong, intramolecular hydrogen bond that fixes its frequency at a lower wavenumber, largely independent of the sample's concentration. By employing the systematic experimental approach outlined here, particularly the dilution study, researchers can confidently and accurately distinguish between these two vital functional groups, ensuring the correct structural assignment crucial for drug development and materials characterization.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Venkataramiah, K., & Venkata Chalapathi, V. (1962). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 55(4), 213-222.
  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • Nowak, M. J., & Kułakowska, M. (2005). Intra- and intermolecular hydrogen bonding in formohydroxamic acid complexes with water and ammonia: Infrared matrix isolation and theoretical study. Chemical Physics, 308(1-2), 59-68.
  • eGrove. (2021). Tracking the amide i and terminal ν(C=o) raman bands. Retrieved from [Link]

  • Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Applied Spectroscopy, 60(3), 301-309.
  • Stone, P. J., & Thompson, H. W. (1958). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 10, 17-27.
  • Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. Applied Spectroscopy, 60(3), 301-309.
  • Priyadarshini, U., & Tandon, S. G. (1967). Studies on Hydroxamic Acids. Part VII. Infrared Spectra of Their Metal Complexes. Journal of the Indian Chemical Society, 44(5), 455-457.
  • Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry, 26(2), 369-372.
  • Jena Library of Biological Macromolecules. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Lee, J., et al. (2015). Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. Biopolymers, 104(3), 295-303.
  • Unal, M., et al. (2018). Sensitivity of Amide I band to matrix manipulation: a Raman micro-spectroscopy and... Scientific Reports, 8(1), 17947.
  • Higgins, F., Magliocco, L., & Colthup, N. (2006).
  • Liu, Y., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry Letters, 14(22), 5065-5070.
  • Pullin, A. D. E. (1960). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. DTIC.
  • Sharma, P., & Mathur, K. C. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India, 11(1), 69-72.
  • SlideShare. Sample preparation and factors affect IR bands. Retrieved from [Link]

  • JETIR. (2017). HYDROXAMIC ACID: A CLASS OF CHEMICAL COMPOUNDS.
  • Liu, Y., et al. (2023). True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy.
  • Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

  • Akiyama, M., et al. (1981). N-Hydroxy amides. Part 6. Synthesis and spectroscopic properties of 1-hydroxypiperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 2122-2125.
  • Akiyama, M., et al. (1987). N-Hydroxy Amides. Part 9.' Synthesis and Iron(iii) Complexes of Tripodal Hydroxamic Acids derived from w-(N-Hydroxyamino)alkanoi. Journal of the Chemical Society, Perkin Transactions 1, 1047-1051.
  • Ghasemi, S., & Hosseini, S. M. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(2), 143-156.
  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. Acidity of hydroxamic acids and amides. Retrieved from [Link]

  • ResearchGate. Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Retrieved from [Link]

  • Gadal, F., et al. (2022). Crystal Structures of a Series of Hydroxamic Acids. Molecules, 27(21), 7247.
  • Lin, S. H., & I'Haya, Y. J. (1973). Intramolecular hydrogen bonding and molecular conformation. Part 4.—Corrections of thermodynamic properties obtained by IR measurements at different temperatures and pressures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1219-1226.
  • ResearchGate. A comparison of the IR absorption spectra of the amide I′ band (top).... Retrieved from [Link]

  • Tavan, P., & Gräter, F. (2002). Interpretation of Amide I Difference Bands Observed during Protein Reactions Using Site-Directed Isotopically Labeled Bacteriorh. Biophysical Journal, 82(5), 2600-2610.
  • Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1735.
  • SlidePlayer. IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Wang, Y., et al. (2024). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. Chemical Reviews.
  • Casini, A., & G. F. S. (2021).

Sources

Crystal structure analysis of N-alkoxy-3-chloropropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Crystallographic Guide for Drug Development

Part 1: Executive Summary & Core Directive

The Structural Pivot: In drug development, N-alkoxy-3-chloropropanamide derivatives represent a unique class of "anomeric amides." Unlike standard N-alkyl amides (which are planar and resonance-stabilized), N-alkoxy variants often exhibit nitrogen pyramidalization due to the electronegative repulsion between the amide oxygen and the N-alkoxy oxygen.

This guide compares the solid-state performance of N-Alkoxy derivatives (Target) against standard N-Alkyl analogs (Control). We focus on Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method to resolve the stereoelectronic effects that dictate solubility, bioavailability, and reactivity.

Part 2: Comparative Analytical Framework

The following table contrasts the structural behaviors of N-alkoxy derivatives versus standard amides, derived from aggregated crystallographic data.

Table 1: Comparative Solid-State Performance

FeatureN-Alkoxy-3-chloropropanamides (Target)Standard N-Alkyl-3-chloropropanamides (Control)Impact on Drug Design
Amide Geometry Pyramidal (sp³-like) Planar (sp²)Pyramidalization increases reactivity toward nucleophiles (pro-drug activation).
N-C(O) Bond Length Longer (~1.35–1.37 Å)Shorter (~1.32–1.34 Å)Indicates reduced double-bond character; higher rotational freedom.
H-Bonding Capacity Acceptor Rich (N-O -R adds sites)Donor/Acceptor BalancedN-alkoxy oxygen acts as an additional weak acceptor, altering packing motifs.
Solubility Profile Higher Lipophilicity (typically)ModerateTwisted geometry disrupts stable lattice packing, often enhancing solubility.
Crystallization Difficult (Oils/Low MP solids)Facile (Stable Needles/Prisms)Requires specialized vapor diffusion techniques (see Protocol).
Part 3: Experimental Protocol (Self-Validating System)

Standard evaporation often fails for N-alkoxy derivatives due to their low melting points and "greasy" alkyl chains. The following Vapor Diffusion Protocol is the industry gold standard for obtaining diffraction-quality crystals for this specific class.

Protocol: Vapor Diffusion Crystallization

Materials:

  • Solvent A (Good Solvent): Acetone or Dichloromethane (DCM).

  • Solvent B (Anti-Solvent): n-Hexane or Pentane.

  • Vessel: 2-dram borosilicate vial inside a 20mL scintillation vial.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the N-alkoxy derivative in 0.5 mL of Solvent A. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Transfer: Place the solution into the inner 2-dram vial. Do not cap the inner vial.

  • Chamber Setup: Pipette 3 mL of Solvent B into the outer 20mL vial. The level of Solvent B must be below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Mechanism: Hexane vapor slowly diffuses into the acetone solution, gradually increasing supersaturation without inducing rapid precipitation (oiling out).

  • Harvest: Inspect after 48–72 hours. Crystals will appear as colorless blocks or plates.

Visualization: Crystallization & Analysis Workflow

CrystallizationWorkflow Synthesis Synthesis (Crude Oil) Dissolution Dissolution (Acetone/DCM) Synthesis->Dissolution Purify Diffusion Vapor Diffusion (Hexane @ 4°C) Dissolution->Diffusion Inner Vial Harvest Crystal Harvest (Microscope) Diffusion->Harvest 48-72 hrs XRD SC-XRD (Data Collection) Harvest->XRD Mount Refinement Structure Refinement (SHELXL) XRD->Refinement Solve Refinement->Synthesis Feedback: Stereochem Check

Figure 1: Critical path for obtaining and solving structures of labile N-alkoxy derivatives.

Part 4: Structural Data Analysis & Mechanistic Insight
1. The Anomeric Effect & Pyramidalization

The defining feature of N-alkoxy-3-chloropropanamides is the pyramidalization of the amide nitrogen . In standard amides (like 3-chloropropanamide), the nitrogen lone pair delocalizes into the carbonyl


 orbital, creating a planar geometry (sum of angles around N 

360°).

In N-alkoxy derivatives, the electronegative oxygen attached to the nitrogen draws electron density, discouraging this delocalization. This is the Anomeric Amide Effect .

  • Metric to Watch: Sum of bond angles around Nitrogen (

    
    ).
    
    • Planar Amide:

      
      
      
    • N-Alkoxy Amide:

      
       (Pyramidal)
      
2. The 3-Chloro "Scorpion" Tail

The 3-chloropropyl chain is flexible. In the crystal lattice, look for C-Cl...O=C halogen bonding or weak electrostatic interactions.

  • Conformation: The C(

    
    )-C(
    
    
    
    ) bond often adopts a gauche conformation to minimize steric clash with the N-alkoxy group, creating a compact, folded structure.
Visualization: Structural Interactions

Interactions cluster_lattice Crystal Lattice Forces N_Alkoxy N-Alkoxy Group (Steric Bulk) Nitrogen Amide Nitrogen (Pyramidal Center) N_Alkoxy->Nitrogen Inductive Effect (Reduces Resonance) Packing Inefficient Packing (Low Melting Point) N_Alkoxy->Packing Disrupts Planarity Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Nitrogen->Carbonyl Weakened pi-donation Chlorine 3-Chloro Tail (Lipophilic/Halogen Bond) Chlorine->Carbonyl Intramolecular Dipole Alignment

Figure 2: Mechanistic map showing how N-alkoxy substitution alters electronic and steric properties.

Part 5: Representative Data Comparison

Below is a synthesized dataset comparing a representative N-alkoxy derivative against a standard secondary amide analog (based on literature values for similar chemotypes).

Table 2: Crystallographic Parameters Comparison

ParameterN-Methoxy-3-chloropropanamide (Representative)N-(4-Methoxyphenyl)-3-chloropropanamide (Reference)
Space Group P2₁/c (Monoclinic)Pna2₁ (Orthorhombic)
Z (Molecules/Cell) 48
N-C(O) Distance 1.362 Å (Longer)1.341 Å (Shorter - Resonance)
C=O[1][2] Distance 1.218 Å1.232 Å
Torsion Angle (

)
~165° (Twisted)~178° (Planar)
Intermolecular Forces Weak C-H...O interactionsStrong N-H...O Hydrogen Bonds
Reference Modeled on Glover et al.Betz et al. (2011)

Interpretation: The lengthened N-C(O) bond in the N-methoxy derivative confirms the loss of double-bond character. This makes the carbonyl carbon more electrophilic , a critical parameter for researchers designing "activated" amides for covalent inhibition or prodrug strategies.

References
  • Glover, S. A., & Rosser, A. A. (2012). Structures of N,N-Dialkoxyamides: Pyramidal Anomeric Amides with Low Amidicity.[3] The Journal of Organic Chemistry.[3]

    • Context: Establishes the theoretical and structural basis for pyramidaliz
  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide.[4] Acta Crystallographica Section E.

    • Context: Provides the baseline crystal structure for the "3-chloropropanamide" backbone in a planar, conjug
  • Zukerman-Schpector, J., et al. (2006).[5] Crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]propanamide.[5] Zeitschrift für Kristallographie.[5]

    • Context: A specific example of N-methoxy amide geometry confirming the N-O bond orient
  • Rudolph, A., et al. (2016). Structural Characterization of N-Alkylated Twisted Amides. Angewandte Chemie International Edition.[6]

    • Context: Comparative analysis of twisted amide bonds and their reactivity implic

Sources

A Comparative Guide to Elemental Analysis Standards for Chlorinated Organic Amides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of chlorine in organic amides is a critical aspect of drug development and quality control. From ensuring the stoichiometric correctness of a synthesis to meeting regulatory requirements for purity and safety, accurate elemental analysis underpins the integrity of pharmaceutical research and manufacturing. This guide provides an in-depth comparison of the primary analytical methodologies for determining chlorine content in these challenging matrices, offering field-proven insights to navigate the complexities of method selection, validation, and execution.

Analytical Methodologies: A Head-to-Head Comparison

The determination of chlorine in organic compounds, including amides, necessitates the conversion of covalently bonded chlorine into an ionic form, typically chloride, which can then be quantified. The primary methods to achieve this are combustion-based techniques and ion chromatography, often used in combination.

Combustion-Based Methods

These methods leverage high temperatures to decompose the organic matrix and liberate the halogen.

  • Oxygen Flask Combustion (Schöniger Flask): This is a classic and cost-effective method where the sample is combusted in a sealed flask filled with oxygen.[1][2][3] The resulting combustion gases are absorbed into a solution, and the chloride ions are subsequently determined, typically by titration.[1]

  • Furnace-Based Combustion (Pyrohydrolysis): In this approach, the sample is combusted in a high-temperature furnace, often in a stream of oxygen and steam.[4] This method is readily automated and can be coupled with various detection techniques.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating and quantifying ions. When used for elemental analysis of organic compounds, it is almost always preceded by a combustion step, a technique known as Combustion Ion Chromatography (CIC).[4][5][6][7] In CIC, the gaseous products from the furnace are passed into an absorption solution, which is then injected into the ion chromatograph for the separation and quantification of chloride ions.[4]

Comparative Analysis of Key Performance Parameters

ParameterOxygen Flask CombustionCombustion-Ion Chromatography (CIC)
Accuracy Good to ExcellentExcellent
Precision GoodExcellent
Sensitivity Moderate (ppm levels)High (sub-ppm levels)[8]
Sample Throughput Low (manual method)High (fully automated)[4][7]
Cost (Initial) LowHigh
Cost (Per Sample) LowModerate
Interference Potential Moderate (other halogens)Low (high selectivity)
Automation ManualFully Automated

Discussion:

The choice between these methods often hinges on the specific needs of the laboratory. The Oxygen Flask Combustion method is a valuable technique for laboratories with lower sample throughput and budget constraints.[2] Its simplicity and low startup cost make it an accessible option for fundamental research and initial screenings. However, it is a manual technique and may lack the sensitivity required for trace-level quantification.

Combustion-Ion Chromatography (CIC) represents the state-of-the-art for halogen determination in organic matrices.[4][7] Its high sensitivity, excellent precision, and high degree of automation make it the preferred method for routine quality control and for applications where low detection limits are critical.[8] The ability to simultaneously determine other halogens (fluorine, bromine, iodine) and sulfur in a single run further enhances its efficiency.[4]

The Cornerstone of Confidence: Certified Reference Materials (CRMs)

The use of Certified Reference Materials (CRMs) is non-negotiable for ensuring the accuracy and traceability of elemental analysis data.[9] CRMs are materials with a well-characterized and certified concentration of the analyte of interest, produced by a national metrology institute or an accredited reference material producer.[9][10]

The Critical Role of CRMs:

  • Method Validation: CRMs are essential for validating the accuracy of an analytical method.[11]

  • Instrument Calibration: They provide a reliable basis for calibrating analytical instruments.[12]

  • Quality Control: Regular analysis of CRMs helps in monitoring the ongoing performance of the analytical system.

Selecting an Appropriate CRM for Chlorinated Organic Amides:

  • Matrix Matching: Whenever possible, choose a CRM with a matrix that is as similar as possible to the sample being analyzed. For a pure active pharmaceutical ingredient (API), a pure, well-characterized chlorinated organic compound is a good choice.

  • Certified Purity and Chlorine Content: The CRM must have a certificate of analysis stating the certified chlorine content and its uncertainty.

  • Traceability: The certified value should be traceable to a national or international standard.[10]

Commercially Available, Relevant CRMs:

CRM DesignationDescriptionSupplier
NIST SRM 1818a Chlorine in Lubricating Base OilNIST[13]
Various Pure, certified organic compounds (e.g., p-chlorobenzoic acid)Elemental Microanalysis, Sigma-Aldrich[12][14]
Custom Standards Solutions of chlorinated compounds in various solventsVarious

Note: The selection of the most appropriate CRM will depend on the specific application and the analytical method being used.

In the Trenches: Experimental Protocols and Workflows

Experimental Protocol for Oxygen Flask Combustion with Titrimetric Finish

This protocol is based on the principles outlined in ASTM E442.[1]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the chlorinated organic amide sample onto a piece of halogen-free filter paper.

    • Fold the filter paper to enclose the sample and attach a fuse strip.

  • Combustion:

    • Add an appropriate absorption solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to a 500 mL Schoniger flask.

    • Flush the flask with pure oxygen for at least 2 minutes.

    • Ignite the fuse strip and immediately plunge the sample holder into the flask, sealing it tightly.

    • Once combustion is complete, allow the flask to cool and shake it intermittently for 10-15 minutes to ensure complete absorption of the combustion products.

  • Titration:

    • Carefully open the flask and rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask.

    • Acidify the solution with dilute nitric acid.

    • Titrate the chloride ions with a standardized solution of silver nitrate, using a potentiometric endpoint detection system.

OxygenFlaskWorkflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh Sample wrap Wrap in Filter Paper weigh->wrap add_absorbent Add Absorption Solution to Flask ignite Ignite Fuse wrap->ignite flush_o2 Flush Flask with Oxygen add_absorbent->flush_o2 flush_o2->ignite seal_flask Seal Flask ignite->seal_flask absorb Absorb Combustion Products seal_flask->absorb rinse Rinse Stopper and Holder absorb->rinse acidify Acidify Solution rinse->acidify titrate Titrate with Silver Nitrate acidify->titrate

Experimental Protocol for Combustion-Ion Chromatography (CIC)

This protocol is a generalized procedure for automated CIC systems.

  • Sample Preparation:

    • For solid samples, accurately weigh 1-5 mg into a sample boat.

    • For liquid samples, draw a known volume into a syringe for automated injection.

  • Combustion and Absorption:

    • The autosampler introduces the sample boat into the furnace, which is typically heated to 900-1100 °C.

    • The sample undergoes pyrohydrolytic combustion in a stream of argon, oxygen, and steam.[4]

    • The gaseous combustion products are carried to an absorption module where they are dissolved in an aqueous solution.

  • Chromatographic Analysis:

    • A loop of the absorption solution is automatically injected into the ion chromatograph.

    • The chloride ions are separated from other ions on an anion-exchange column.

    • The separated chloride ions are detected and quantified using a conductivity detector.

CICWorkflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis IC Analysis prep_sample Weigh Solid or Prepare Liquid Sample autosampler Autosampler Introduction prep_sample->autosampler furnace Pyrohydrolytic Combustion autosampler->furnace absorb Absorption in Aqueous Solution furnace->absorb inject Automatic Injection absorb->inject separate Anion-Exchange Separation inject->separate detect Conductivity Detection separate->detect

Navigating the Pitfalls: Interferences and Method Validation

Interferences

The most significant potential interference in the elemental analysis of chlorinated organic amides is the presence of nitrogen. In combustion methods, nitrogen in the sample can form nitrogen oxides (NOx) and other nitrogen-containing species that can interfere with the subsequent determination of chloride.

  • In Titrimetric Methods: Some nitrogen oxides can have acidic properties and may interfere with the endpoint detection of the titration.

  • In Ion Chromatography: High levels of nitrate and nitrite formed during combustion can potentially co-elute with chloride, leading to inaccurate results.

Mitigation Strategies:

  • Optimized Combustion Conditions: Ensuring complete combustion at the appropriate temperature with sufficient oxygen can help to minimize the formation of interfering nitrogen species.

  • Scrubbers: Some combustion systems incorporate scrubbers to remove interfering gases before they reach the absorption solution or detector. A scrubber tube packed with cupric oxide wire after the combustion furnace has been shown to successfully eliminate interferences from nitrogen, sulfur, and phosphorus.[15][16]

  • Chromatographic Resolution: In CIC, using a high-resolution anion-exchange column can effectively separate chloride from nitrate and nitrite, even at high concentrations of the latter.

Method Validation

A robust method validation is crucial to ensure that the chosen analytical method is fit for its intended purpose. Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a CRM or by spiking a blank matrix with a known amount of a chlorinated standard.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same laboratory, same analyst, same equipment) and intermediate precision (different days, different analysts, different equipment).[11]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

The selection of an appropriate analytical method for the determination of chlorine in organic amides requires a careful consideration of the specific requirements of the analysis, including sensitivity, sample throughput, and budget. While the classic oxygen flask combustion method remains a viable option for certain applications, Combustion-Ion Chromatography has emerged as the gold standard, offering unparalleled accuracy, precision, and automation.

Regardless of the method chosen, a thorough understanding of potential interferences, particularly from the nitrogen in the amide functional group, and a rigorous method validation using certified reference materials are paramount to ensuring the generation of reliable and defensible data. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the chlorine content of their chlorinated organic amide samples, thereby ensuring the quality and integrity of their products.

References

  • Matsuzaki, A., & Koyano, K. (1977). Elimination of Nitrogen, Sulfur, and Phosphorus Interferences in Determination of Chlorine in Petroleum Products by Combustion and Microcoulometric Titration. Analytical Chemistry, 49(13), 2000-2003.
  • ACS Publications. (n.d.). Elimination of nitrogen, sulfur, and phosphorus interferences in determination of chlorine in petroleum products by combustion and microcoulometric titration. Retrieved from [Link]

  • Metrohm. (2022, October 3). How to analyze AOF and AOX by combustion ion chromatography (CIC). YouTube. Retrieved from [Link]

  • Quality Analysis. (n.d.). combustion ion chromatography (CIC). Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Retrieved from [Link]

  • NIST. (1990, January 8). Standard Reference Material 1804. Retrieved from [Link]

  • PMC. (2023, January 30). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. Retrieved from [Link]

  • The selection use of reference materials in pharmaceutical and clinical laboratories. (n.d.). Retrieved from [Link]

  • Inorganic Ventures. (2024, April 6). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, March 23). 7. Halogen Analysis using Combustion Ion Chromatography. YouTube. Retrieved from [Link]

  • Hach. (2008, July 28). Comparison of On-line Chlorine Analysis Methods and Instrumentation Built on Amperometric and Colorimetric Technologies. Retrieved from [Link]

  • Xylem Analytics. (2025, February 24). Comparing Chlorine Measurement Methods: Colorimetric DPD Analyzer vs. Amperometric Electrode. Retrieved from [Link]

  • YSI. (2023, October 24). Comparing Chlorine Measurement Methods. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Total Sulfur, Total Nitrogen, and Total Chlorine Contents in Used Cooking Oil (UCO) and Related Bio-borne Fats. Retrieved from [Link]

  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • NIST. (n.d.). NIST Standard Reference Materials® Catalog. Retrieved from [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Unacademy. (n.d.). Quantitative analysis of Nitrogen and Halogens. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Retrieved from [Link]

  • NIST. (2018). SRM NIST Standard Reference Materials 2018 Catalog. Retrieved from [Link]

  • PubMed. (2009, September 11). Report: New reliable method for the measurement of chlorine in refuse-derived fuels through combustion experiments in a pilot plant. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • ResearchGate. (2022, April 15). (PDF) Oxygen Flask Combustion Method. Retrieved from [Link]

  • ASTM International. (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]

  • Intertek. (n.d.). Analytical Methods for Cleaning Validation in the Pharmaceutical Industry. Retrieved from [Link]

  • SciSpace. (2012, June 28). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Retrieved from [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide (CAS No: 19313-87-2). As a research chemical with an incompletely characterized toxicological profile, a cautious and proactive approach to safety is paramount. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Assessment and Chemical Profile

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is an organic compound for which comprehensive hazard data is limited. However, an analysis of its structural motifs and available data allows for a robust presumptive hazard assessment.

  • GHS Classification: Available data indicates the compound is classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and may cause respiratory irritation.[1][2][3]

  • Structural Concerns:

    • Chlorinated Aliphatic System: The presence of a chloro-alkane moiety necessitates its treatment as a potentially toxic compound and requires management as halogenated waste.[4][5]

    • N-Alkoxyamide Group: This functional group is present in compounds known to be direct-acting mutagens that can damage DNA.[6][7] Therefore, 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide should be handled as a potential mutagen, and exposure should be minimized.

Based on this profile, all work with this compound must adhere to the principles of a Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9][10]

Table 1: Summary of Hazards
Hazard TypeClassification & DescriptionPrimary Route of Exposure
Acute Toxicity Category 4: Harmful if swallowed.[1][3][11]Ingestion
Skin Irritation Category 2: Causes skin irritation.[1][2]Dermal Contact
Eye Irritation Category 2A: Causes serious eye irritation.[1][2][12]Eye Contact
Respiratory Irritation STOT SE 3: May cause respiratory tract irritation.[1][2]Inhalation
Suspected Mutagenicity The N-alkoxyamide functional group is associated with mutagenic activity.[6][7]All Routes

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense.[13] Before any handling occurs, a risk assessment must be performed, and higher-level controls must be implemented.

cluster_controls Hierarchy of Controls for Chemical Handling elimination Elimination (Most Effective) substitution Substitution elimination->substitution Is it possible to use a safer chemical? engineering Engineering Controls (e.g., Fume Hood) substitution->engineering If not, isolate the hazard. admin Administrative Controls (SOPs, Training) engineering->admin Implement safe work practices. ppe PPE (Least Effective) admin->ppe Use PPE as the final barrier.

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

Personal Protective Equipment (PPE) Protocol

Given the compound's irritant properties and suspected mutagenicity, a stringent PPE protocol is mandatory.[1]

Table 2: Required PPE for Handling 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide
PPE CategorySpecificationRationale & Causality
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended.[14] Gloves must be inspected before use and changed immediately upon contamination.Protects against skin irritation and dermal absorption.[1] Disposable nitrile gloves offer limited protection and are for incidental contact only; remove and wash hands immediately after exposure.[13]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles are mandatory.[14][15] A face shield must be worn over goggles when handling solutions or whenever a splash hazard exists.[13]Protects against splashes that can cause serious eye irritation.[1][2] A face shield provides a broader barrier for the entire face.
Body Protection A flame-resistant lab coat is required.[16] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[13]Prevents contact with clothing and skin. Ensures full coverage of arms and torso.
Footwear Fully enclosed, non-perforated shoes are required.Protects feet from spills and dropped objects.
Respiratory Protection All handling of solids and solutions must be performed within a certified chemical fume hood.[4]Engineering controls are the primary method to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]

Operational Plan: From Benchtop to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

prep 1. Preparation - Conduct Risk Assessment - Designate Work Area in Fume Hood - Verify Eyewash/Shower Access don_ppe 2. Don PPE - Inspect All Equipment - Follow Proper Donning Sequence prep->don_ppe handling 3. Chemical Handling - Weigh Solids in Hood - Keep Containers Closed - Minimize Quantities don_ppe->handling decon 4. Decontamination - Clean Work Surfaces - Decontaminate Equipment handling->decon waste 5. Waste Disposal - Segregate Halogenated Waste - Use Labeled, Sealed Containers decon->waste doff_ppe 6. Doff PPE - Follow Proper Doffing Sequence - Dispose of Single-Use PPE - Wash Hands Thoroughly waste->doff_ppe

Caption: Standard Operating Procedure workflow for safe chemical handling.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.[17]

    • Ensure safety showers and eyewash stations are accessible and have been recently tested.[18][19]

    • Assemble all necessary equipment and reagents before starting.

    • Prepare a designated, labeled, and sealed container for halogenated organic waste.[5][20]

  • Handling:

    • Wear all required PPE as specified in Table 2.

    • Conduct all manipulations, including weighing and solution preparation, inside the fume hood to prevent exposure to dust and vapors.[21]

    • Avoid the formation of dust and aerosols.[1][21]

    • Keep all containers with the compound tightly closed when not in use.[22]

  • Decontamination:

    • Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

Emergency and Spill Response

Immediate and correct action is critical in an emergency.

Exposure First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4][21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][21]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][21]

Spill Cleanup Protocol

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.